3,5-Dimethylphenylthiourea
Description
Properties
IUPAC Name |
(3,5-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-3-7(2)5-8(4-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAYHDJRYDSPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352965 | |
| Record name | 3,5-Dimethylphenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97480-60-9 | |
| Record name | 3,5-Dimethylphenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-dimethylphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dimethylphenylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3,5-dimethylphenylthiourea. As a direct synthesis from N,N-dimethylaniline is not chemically feasible due to the substitution pattern, this guide outlines a two-stage approach. The first stage details the synthesis of the essential precursor, 3,5-dimethylaniline, from alternative starting materials. The second stage presents two robust methods for the conversion of 3,5-dimethylaniline into the target compound, this compound.
Stage 1: Synthesis of the Precursor: 3,5-Dimethylaniline
The synthesis of this compound necessitates the use of 3,5-dimethylaniline as the primary starting material. Several methods for the preparation of 3,5-dimethylaniline have been reported. A common laboratory-scale approach involves the reduction of 3,5-dimethylnitrobenzene.
Experimental Protocol: Reduction of 3,5-Dimethylnitrobenzene
A general procedure for the reduction of a nitroaromatic compound to its corresponding aniline involves the use of a metal catalyst and a hydrogen source.
Materials:
-
3,5-Dimethylnitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethylnitrobenzene in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude 3,5-dimethylaniline.
-
The crude product can be purified by vacuum distillation.
| Parameter | Value | Reference |
| Starting Material | 3,5-Dimethylnitrobenzene | Generic reduction protocol |
| Product | 3,5-Dimethylaniline | [1] |
| CAS Number | 108-69-0 | [1] |
| Molecular Formula | C₈H₁₁N | [1] |
| Molecular Weight | 121.18 g/mol | [1] |
| Typical Yield | Varies based on scale and conditions | N/A |
| Melting Point | 9.8 °C | |
| Boiling Point | 220-221 °C |
Stage 2: Synthesis of this compound from 3,5-Dimethylaniline
Once 3,5-dimethylaniline is obtained, it can be converted to this compound through two primary methods: a two-step process via an isothiocyanate intermediate or a one-pot reaction with ammonium thiocyanate.
Method A: Two-Step Synthesis via 3,5-Dimethylphenyl Isothiocyanate
This method involves the initial conversion of 3,5-dimethylaniline to 3,5-dimethylphenyl isothiocyanate, which is then reacted with ammonia to yield the final product. The formation of the isothiocyanate can be achieved using reagents such as thiophosgene or carbon disulfide.[2]
Experimental Protocol using Thiophosgene:
Caution: Thiophosgene is highly toxic and corrosive and must be handled with extreme care in a well-ventilated fume hood. [3]
Materials:
-
3,5-Dimethylaniline
-
Thiophosgene (CSCl₂)[3]
-
Triethylamine (Et₃N) or a similar non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,5-dimethylaniline and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene in anhydrous dichloromethane to the stirred reaction mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield crude 3,5-dimethylphenyl isothiocyanate. This intermediate can often be used in the next step without further purification.
Experimental Protocol:
Materials:
-
3,5-Dimethylphenyl isothiocyanate
-
Ammonia solution (e.g., concentrated ammonium hydroxide)
-
Ethanol
Procedure:
-
Dissolve the crude 3,5-dimethylphenyl isothiocyanate in ethanol in a round-bottom flask.
-
To the stirred solution, add the ammonia solution dropwise at room temperature. The reaction is often exothermic.
-
After the addition, continue to stir the reaction mixture at room temperature for 1-3 hours. The product may precipitate out of the solution.
-
If a precipitate has formed, collect the solid by filtration, wash it with cold ethanol or water, and dry it under vacuum to obtain this compound.
| Parameter | Value | Reference |
| Intermediate | 3,5-Dimethylphenyl isothiocyanate | [2] |
| Final Product | This compound | [4] |
| CAS Number | 97480-60-9 | [4] |
| Molecular Formula | C₉H₁₂N₂S | [4] |
| Molecular Weight | 180.27 g/mol | [4] |
| Typical Yield | Good to excellent | [2] |
| Appearance | Solid | [4] |
Method B: One-Pot Synthesis using Ammonium Thiocyanate
This method provides a more direct route to this compound from 3,5-dimethylaniline without the isolation of the isothiocyanate intermediate.[5]
Experimental Protocol:
Materials:
-
3,5-Dimethylaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, prepare a solution of 3,5-dimethylaniline in a mixture of water and concentrated hydrochloric acid to form the aniline hydrochloride salt.
-
Add ammonium thiocyanate to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by filtration and wash it with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
| Parameter | Value | Reference |
| Starting Material | 3,5-Dimethylaniline | [5] |
| Reagent | Ammonium thiocyanate | [5] |
| Product | This compound | [4] |
| Typical Yield | Moderate to good | [5] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound via an isothiocyanate intermediate.
Caption: Workflow for the one-pot synthesis of this compound.
This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and scale of the reaction, always adhering to strict safety protocols, especially when handling hazardous reagents like thiophosgene.
References
Spectroscopic Characterization of 3,5-Dimethylphenylthiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 3,5-Dimethylphenylthiourea. The following sections detail the predicted and comparative experimental data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide also outlines the standard experimental protocols for acquiring such data, serving as a comprehensive resource for the characterization of this compound.
Quantitative Spectroscopic Data
The following tables summarize the predicted and comparative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.5 | Broad Singlet | 1H | N-H (Thiourea) |
| ~7.0 - 7.2 | Singlet | 2H | Ar-H (meta) |
| ~6.8 | Singlet | 1H | Ar-H (para) |
| ~5.5 - 6.5 | Broad Singlet | 2H | NH₂ (Thiourea) |
| 2.31 | Singlet | 6H | Ar-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
| ~181 | Quaternary | C =S (Thiourea) |
| ~139 | Quaternary | Ar-C (ipso, attached to methyl groups) |
| ~136 | Quaternary | Ar-C (ipso, attached to thiourea) |
| ~129 | Tertiary | Ar-C H (para) |
| ~122 | Tertiary | Ar-C H (meta) |
| 21.3 | Primary | Ar-C H₃ |
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400 - 3200 | Strong, Broad | N-H Stretch | Thiourea (NH₂) |
| 3200 - 3100 | Medium | N-H Stretch | Thiourea (Aryl-NH) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2950 - 2850 | Medium | C-H Stretch | Methyl (CH₃) |
| 1600 - 1580 | Strong | C=C Stretch | Aromatic Ring |
| ~1550 | Strong | N-H Bend | Thiourea |
| ~1380 | Strong | C=S Stretch | Thiourea |
| 850 - 800 | Strong | C-H Bend (out-of-plane) | 1,3,5-trisubstituted benzene |
Table 4: Mass Spectrometry (MS) Data (Predicted - Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 180 | 100 | [M]⁺ (Molecular Ion) |
| 163 | 40 | [M - NH₃]⁺ |
| 121 | 60 | [C₈H₉N]⁺ |
| 106 | 30 | [C₇H₈N]⁺ |
| 91 | 25 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 15 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 ¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean, dry vial. The solvent should contain a reference standard, typically tetramethylsilane (TMS).
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is sufficient for analysis (typically 4-5 cm).
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
Acquisition of ¹H NMR Spectrum:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 8-16 scans) to achieve an adequate signal-to-noise ratio.
-
Set a relaxation delay (D1) of 1-2 seconds.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.
-
Set a relaxation delay (D1) of 2-5 seconds.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm for ¹H NMR) or the solvent signal (e.g., 77.16 ppm for CDCl₃ in ¹³C NMR). Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.
2.2 Infrared (IR) Spectroscopy
2.2.1 Attenuated Total Reflectance (ATR) FT-IR Protocol
-
Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the solid sample and the crystal surface.
-
Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
2.3 Mass Spectrometry (MS)
2.3.1 Electron Ionization (EI) Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the solid sample (typically in the microgram range) into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.[1][2]
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%.
Visualizations
Diagram 1: General Workflow for Spectroscopic Characterization
Caption: Workflow of spectroscopic characterization.
This diagram illustrates the sequential process of analyzing a chemical compound, starting from sample preparation, through data acquisition using various spectroscopic techniques, to the final data analysis and structural elucidation.
References
Crystal Structure Analysis of 3,5-Dimethylphenylthiourea: A Comprehensive Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
The synthesis and structural elucidation of thiourea derivatives are of significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and applications in crystal engineering. This technical guide focuses on the crystal structure analysis of 3,5-Dimethylphenylthiourea, a member of the N-arylthiourea family. A thorough search of crystallographic databases and scientific literature, however, indicates that a detailed, publicly available crystal structure determination for this compound has not been reported.
While the specific crystallographic data for this compound is not available, this guide will provide a comprehensive overview of the expected structural features, intermolecular interactions, and the experimental protocols typically employed for the crystal structure analysis of closely related N-arylthiourea compounds. This information is drawn from published studies on analogous molecules and serves as a predictive framework and a methodological template for the future analysis of the title compound.
Predicted Molecular Geometry and Conformation
Based on the analysis of similar structures, the this compound molecule is expected to adopt a conformation where the thiourea moiety (–NH–C(=S)–NH₂) is not coplanar with the dimethylphenyl ring. The degree of this twist is influenced by steric hindrance from the methyl groups and the formation of intra- and intermolecular hydrogen bonds. The C–N and C=S bond lengths and angles within the thiourea group will be characteristic of this class of compounds, reflecting the partial double bond character of the C–N bonds due to resonance.
Intermolecular Interactions and Supramolecular Assembly
A hallmark of the crystal structures of thiourea derivatives is the formation of robust hydrogen-bonding networks. It is anticipated that the crystal packing of this compound would be dominated by intermolecular N–H···S hydrogen bonds. These interactions typically lead to the formation of centrosymmetric dimers or extended one-dimensional chains.
Further stabilization of the crystal lattice is expected to arise from weaker interactions, such as C–H···S, C–H···π, and π–π stacking interactions involving the phenyl rings. The interplay of these non-covalent interactions dictates the overall supramolecular architecture and influences the physicochemical properties of the solid-state material.
Experimental Protocols
The following sections outline the standard experimental procedures for the synthesis, crystallization, and crystal structure determination of an N-arylthiourea like this compound.
Synthesis of this compound
A common and effective method for the synthesis of N-arylthioureas involves the reaction of the corresponding arylamine with an isothiocyanate.
Materials:
-
3,5-dimethylaniline
-
Ammonium thiocyanate
-
Acetyl chloride
-
Acetone
-
Hydrochloric acid
-
Distilled water
Procedure:
-
A solution of acetyl chloride in acetone is added dropwise to a suspension of ammonium thiocyanate in acetone.
-
The reaction mixture is refluxed to generate acetyl isothiocyanate in situ.
-
After cooling, a solution of 3,5-dimethylaniline in acetone is added to the reaction mixture.
-
The mixture is then refluxed for several hours to allow for the formation of the N-acetyl-N'-(3,5-dimethylphenyl)thiourea intermediate.
-
The reaction mixture is poured into acidified cold water to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Hydrolysis of the acetyl group is typically achieved by heating with aqueous hydrochloric acid to yield the final this compound.
-
The final product is purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Crystal Growth
High-quality single crystals suitable for X-ray diffraction are crucial for accurate structure determination. Slow evaporation is a widely used technique for growing such crystals.
Procedure:
-
A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetone) at a slightly elevated temperature.
-
The solution is filtered to remove any insoluble impurities into a clean vial.
-
The vial is loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
The vial should be left undisturbed in a vibration-free environment.
-
Well-formed, single crystals are typically obtained over a period of several days to a week.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
A cryosystem for low-temperature data collection (optional, but recommended to reduce thermal motion).
Data Collection, Structure Solution, and Refinement Workflow:
Data Presentation
Upon successful crystal structure determination of this compound, the quantitative data would be presented in a series of standardized tables.
Table 1: Crystal Data and Structure Refinement Details. This table would summarize the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume, number of molecules per unit cell (Z), calculated density, absorption coefficient, crystal size, temperature of data collection, theta range for data collection, number of reflections collected and unique, and the final R-indices.
Table 2: Selected Bond Lengths (Å) and Angles (°). This table would list the key intramolecular distances and angles, particularly for the thiourea moiety and its connection to the dimethylphenyl ring. This data is crucial for assessing the molecular geometry.
Table 3: Hydrogen Bond Geometry (Å, °). This table would detail the geometry of the intermolecular hydrogen bonds (e.g., N–H···S), including the donor-hydrogen (D–H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, and the D–H···A angle. These parameters are essential for understanding the supramolecular assembly.
Conclusion
While the specific crystal structure of this compound remains to be experimentally determined and reported, this technical guide provides a robust framework for its anticipated structural characteristics and the methodologies required for its analysis. The synthesis, crystallization, and X-ray diffraction protocols outlined herein are standard and reliable for this class of compounds. The future elucidation of this structure will provide valuable insights into the effects of the 3,5-dimethyl substitution pattern on the molecular conformation and crystal packing of N-arylthioureas, contributing to the rational design of new materials and therapeutic agents. Researchers in drug development and materials science are encouraged to pursue the crystallographic analysis of this compound to fill this gap in the structural chemistry literature.
Investigating the biological activity of 3,5-Dimethylphenylthiourea derivatives
An In-Depth Technical Guide to the Biological Activity of 3,5-Dimethylphenylthiourea Derivatives
Introduction
Thiourea derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry and drug development.[1][2][3] Their wide range of biological activities includes antimicrobial, antioxidant, anticancer, anti-inflammatory, and enzyme inhibitory properties.[3][4][5] The structural flexibility of the thiourea core (S=C(NH)₂) allows for the synthesis of a vast library of derivatives with tailored pharmacological profiles. This guide focuses specifically on the biological activities of derivatives containing the 3,5-dimethylphenyl moiety, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Synthesis of Dimethylphenylthiourea Derivatives
The synthesis of N,N'-disubstituted thioureas is a generally straightforward process. The most common method involves the nucleophilic addition of a primary amine to an isothiocyanate. For dimethylphenyl thiourea derivatives, this can be achieved by reacting a dimethylphenyl isothiocyanate with an appropriate amine or, conversely, a dimethylaniline with an isothiocyanate.[4][6] The reaction is typically conducted in a suitable solvent such as acetone or ethanol.[4]
Biological Activities and Data
This compound derivatives have been evaluated for a range of biological activities, demonstrating potential in several therapeutic areas.
Antimicrobial Activity
Thiourea derivatives are known to possess antibacterial and antifungal properties.[2][7][8] Their activity is often assessed against a panel of Gram-positive and Gram-negative bacteria. The agar well diffusion method is a common technique for evaluating this activity, where the diameter of the inhibition zone around the compound indicates its potency.
Data Presentation: Antimicrobial Activity
| Compound | Bacterial Strain | Inhibition Zone (mm) | Standard (Control) | Reference |
| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | E. coli | Moderate Activity | Cephradine (Effective) | [1][4] |
| S. flexneri | Moderate Activity (15 mm) | Cephradine | [1][4] | |
| P. aeruginosa | Moderate Activity | Cephradine | [1][4] | |
| S. typhi | Moderate Activity | Cephradine | [1][4] | |
| N-2,5-dimethylphenylthioureido acid derivative (3j) | S. aureus | MIC: 2 µg/mL | - | [7] |
| E. faecium | MIC: 2 µg/mL | - | [7] |
Note: "Moderate Activity" was reported qualitatively in the source material where specific quantitative values were not provided.[4]
Antioxidant Activity
The antioxidant potential of these derivatives is often evaluated by their ability to scavenge free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3][4] The activity is quantified by the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the free radicals.
Data Presentation: Antioxidant Activity
| Compound | Assay | IC₅₀ (µg/mL) | Standard (Control) | Reference |
| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | DPPH Radical Scavenging | 118.05 | Ascorbic Acid (-33.22 µg/mL) | [1][4] |
| 1,3-bis(2,6-dimethylphenyl)thiourea | DPPH & ABTS | Active (Qualitative) | - | [4] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH Assay | 45 | - | [3] |
| ABTS Assay | 52 | - | [3] |
Enzyme Inhibition
Thiourea derivatives have been investigated as inhibitors of various enzymes. A notable area of study is their effect on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the management of Alzheimer's disease.[3][9]
Data Presentation: Enzyme Inhibition Activity
| Compound | Enzyme Target | IC₅₀ (µg/mL) | Standard (Control) | Reference |
| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | Acetylcholinesterase (AChE) | >100 | Galantamine (15 µg/mL) | [4] |
| Butyrylcholinesterase (BChE) | >100 | Galantamine (15 µg/mL) | [4] |
Anti-inflammatory Activity
The anti-inflammatory effects of some thiourea derivatives are linked to their ability to inhibit key enzymes in the arachidonic acid metabolic pathway, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[3][4] These enzymes are responsible for synthesizing prostaglandins and leukotrienes, which are potent inflammatory mediators.[4] By inhibiting these enzymes, the derivatives can reduce the production of pro-inflammatory molecules.[4]
Anticancer Activity
The anticancer potential of thiourea derivatives has also been explored.[3][10] Many N,N'-diaryl ureas and thioureas act as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[4][11] By blocking these receptors, they can disrupt critical downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are essential for tumor proliferation and angiogenesis.[4]
Detailed Experimental Protocols
Antimicrobial Assay: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds.[4]
-
Media Preparation : Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify.[4]
-
Inoculum Preparation : Culture the test bacterium in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to the 0.5 McFarland standard.[4]
-
Plate Inoculation : Using a sterile cotton swab, evenly spread the bacterial suspension across the entire surface of an MHA plate to create a uniform lawn.[4]
-
Well Creation : Aseptically bore wells (e.g., 6 mm in diameter) into the inoculated agar plate.
-
Compound Application : Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A positive control (standard antibiotic) and a negative control (solvent) should be included.
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
Data Collection : Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.
Antioxidant Assay: DPPH Radical Scavenging
This spectrophotometric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[4]
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution is light-sensitive and should be freshly prepared and kept in the dark.[4]
-
Sample Preparation : Prepare a series of dilutions of the test compound in the same solvent. A known antioxidant, such as ascorbic acid, is used as a positive control.[4]
-
Reaction : In a microplate or cuvette, mix the test compound solution with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation : Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement : Measure the absorbance of each solution at 517 nm using a spectrophotometer. The reduction of the DPPH radical by an antioxidant causes a color change from purple to yellow, leading to a decrease in absorbance.[4]
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [ (Abs_control - Abs_sample) / Abs_control ] x 100[4] The IC₅₀ value is determined from a plot of scavenging activity versus compound concentration.[4]
Enzyme Inhibition Assay: Ellman's Method for Cholinesterase
Ellman's method is a colorimetric assay used to measure acetylcholinesterase activity and its inhibition.[4]
-
Reagent Preparation :
-
Reaction Setup (96-well plate) :
-
Add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution (at various concentrations). For the control, add solvent instead.[4]
-
Add 10 µL of the AChE enzyme solution.
-
-
Pre-incubation : Incubate the plate at 25°C for 10 minutes.[4]
-
Reaction Initiation :
-
Absorbance Measurement : The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion. This product is measured spectrophotometrically at 412 nm after a 10-minute incubation.[4]
-
Calculation : The percentage of inhibition is calculated as: Inhibition (%) = [ (Rate_control - Rate_sample) / Rate_control ] x 100[4] The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
Conclusion
Derivatives of this compound exhibit a compelling range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory effects. The quantitative data, though variable between specific analogues, points to a promising scaffold for further optimization in drug discovery. The straightforward synthesis and the potential to modulate activity by altering substituents make this class of compounds an attractive area for continued research and development by scientists and pharmaceutical professionals. Further investigation into their mechanisms of action and in vivo efficacy is warranted to fully elucidate their therapeutic potential.
References
- 1. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]
- 9. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
3,5-Dimethylphenylthiourea: A Versatile Precursor for the Synthesis of Bioactive Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylphenylthiourea serves as a readily accessible and versatile building block in heterocyclic chemistry. Its unique structural features, combining a reactive thiourea moiety with a sterically influential dimethylphenyl group, make it a valuable precursor for the synthesis of a diverse range of heterocyclic scaffolds. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of key heterocyclic systems, including thiazoles and pyrimidines. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its use in research and drug discovery programs.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The search for efficient and modular synthetic routes to novel heterocyclic structures is a continuous endeavor in chemical science. Thiourea derivatives, in particular, have emerged as powerful precursors due to the presence of both nucleophilic and electrophilic centers, allowing for diverse cyclization strategies.
This compound, specifically, offers a unique combination of reactivity and structural control. The dimethyl substitution pattern on the phenyl ring can influence the electronic properties and steric environment of the molecule, potentially impacting reaction outcomes and the biological activity of the resulting heterocycles. This guide will delve into the practical applications of this precursor in the synthesis of medicinally relevant heterocyclic cores.
Synthesis of this compound
The precursor, this compound, can be synthesized from commercially available starting materials. A common method involves the reaction of 3,5-dimethylaniline with an isothiocyanate source.
Experimental Protocol: Preparation of this compound
Materials:
-
3,5-Dimethylaniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Water
-
Ethanol
Procedure: A mixture of 3,5-dimethylaniline and a slight excess of ammonium thiocyanate in a suitable solvent is heated under reflux in the presence of a catalytic amount of acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, followed by recrystallization from a suitable solvent such as ethanol to afford pure this compound.
Caption: Synthesis of this compound.
Applications in Heterocyclic Synthesis
This compound is a key starting material for the construction of various heterocyclic rings, most notably thiazoles and pyrimidines, which are prevalent in many biologically active molecules.
Synthesis of 2-Amino-1,3-Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. It involves the cyclocondensation of a thiourea with an α-haloketone.
The reaction between this compound and a substituted phenacyl bromide proceeds via an initial S-alkylation, followed by an intramolecular cyclization and dehydration to yield the corresponding N-(3,5-dimethylphenyl)-4-aryl-1,3-thiazol-2-amine.
Caption: Hantzsch Thiazole Synthesis Pathway.
Materials:
-
This compound
-
2-Bromo-1-(4-chlorophenyl)ethan-1-one (4-chlorophenacyl bromide)
-
Ethanol
Procedure: An equimolar mixture of this compound and 4-chlorophenacyl bromide is dissolved in ethanol. The reaction mixture is heated to reflux and the progress is monitored by TLC. After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with cold ethanol and recrystallized to afford the pure N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine | C₁₇H₁₅ClN₂S | ~98% | Not specified | [1] |
Note: The exact yield and melting point for this specific reaction were not detailed in the available literature, but related syntheses report high yields.
Synthesis of Dihydropyrimidine-2-thione Derivatives
The Biginelli reaction is a one-pot three-component reaction between an aldehyde, a β-ketoester, and a urea or thiourea, which provides access to dihydropyrimidinones or thiones. These scaffolds are of significant interest in medicinal chemistry.
This compound can participate in the Biginelli reaction with an aldehyde and a β-dicarbonyl compound, typically in the presence of an acid catalyst, to yield a highly functionalized dihydropyrimidine-2-thione.
Caption: Biginelli Reaction Pathway.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Ethanol
-
Catalytic acid (e.g., HCl)
Procedure: A mixture of the aldehyde, β-ketoester, this compound, and a catalytic amount of concentrated hydrochloric acid in ethanol is heated at reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized to give the pure dihydropyrimidine-2-thione derivative.
| Aldehyde | β-Ketoester | Product Yield (%) | Melting Point (°C) | Reference |
| Benzaldehyde | Ethyl acetoacetate | 94 | Not specified | [2] |
| 2-Nitrobenzaldehyde | Ethyl acetoacetate | High | Not specified |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds. The straightforward and high-yielding protocols for the synthesis of thiazole and dihydropyrimidine derivatives, as outlined in this guide, highlight its utility in generating molecular diversity for applications in drug discovery and materials science. The presence of the 3,5-dimethylphenyl moiety provides a handle for tuning the physicochemical and biological properties of the final products, making this precursor an attractive tool for medicinal chemists. Further exploration of its reactivity with other bifunctional reagents is likely to unveil new avenues for the construction of novel and complex heterocyclic systems.
References
A Technical Guide to the Antioxidant Potential of 3,5-Dimethylphenylthiourea and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant properties of 3,5-Dimethylphenylthiourea and its structural analogues. Thiourea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including the capacity to mitigate oxidative stress. Oxidative stress, an imbalance between free radicals and antioxidants, is a key factor in the pathogenesis of numerous diseases. This document details the mechanisms of action, experimental protocols for evaluation, quantitative activity data, and the signaling pathways involved in the antioxidant effects of these compounds.
Mechanisms of Antioxidant Action
The antioxidant activity of thiourea derivatives is primarily attributed to their ability to scavenge free radicals. This is often accomplished through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The presence of N-H bonds in the thiourea moiety allows for the donation of a hydrogen atom to neutralize highly reactive radicals. Theoretical studies suggest that the HAT mechanism is the preferred pathway for the reaction between thiourea derivatives and free radicals.[1]
Quantitative Antioxidant Activity
The efficacy of an antioxidant is commonly expressed by its IC50 value, which is the concentration required to scavenge 50% of the free radicals in a specific assay.[2][3] A lower IC50 value signifies greater antioxidant potency.[3] The following tables summarize the in vitro antioxidant activity of various N,N'-disubstituted thiourea derivatives, providing a comparative analysis of their potential.
Table 1: DPPH Radical Scavenging Activity of Thiourea Analogues
| Compound/Analogue | IC50 Value | Reference Standard | IC50 of Standard | Reference |
| 1,3-diphenyl-2-thiourea (DPTU) | 710 ± 1 µM | - | - | [3] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11000 ± 15 µM | - | - | [3] |
| Compound 2a¹ | 1.83 ± 0.15 µM | α-TOC | 2.45 ± 0.07 µM | [3] |
| Compound 2a¹ | 1.83 ± 0.15 µM | BHT | 4.32 ± 0.11 µM | [3] |
| 1,3-bis(3,4-dichlorophenyl)thiourea | 45 µg/mL | - | - | [4] |
| N-phenylthiourea | 4.82 x 10⁻⁴ M | - | - | [5] |
¹4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivative
Table 2: ABTS Radical Cation Scavenging Activity of Thiourea Analogues
| Compound/Analogue | IC50 Value | Reference Standard | IC50 of Standard | Reference |
| 1,3-diphenyl-2-thiourea (DPTU) | 44 ± 1 µM | - | - | [3] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 2400 ± 21 µM | - | - | [3] |
| Compound 2c¹ | 1.08 ± 0.44 µM | α-TOC | 1.89 ± 0.05 µM | [3][6] |
| 1,3-bis(3,4-dichlorophenyl)thiourea | 52 µg/mL | - | - | [4] |
¹4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivative
Experimental Protocols for In Vitro Antioxidant Assays
Standardized experimental protocols are crucial for the accurate and reproducible assessment of antioxidant capacity. The following sections detail the methodologies for the most commonly employed assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow that is measured spectrophotometrically.[2]
Protocol:
-
Reagent Preparation :
-
Sample Preparation :
-
Assay Procedure :
-
Incubation :
-
Measurement :
-
Calculation :
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value by plotting the percentage of scavenging activity against the sample concentrations.[3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures an antioxidant's ability to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•+).[2] The reduction of ABTS•+ by the antioxidant leads to decolorization.
Protocol:
-
Reagent Preparation :
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[2][3][6]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours.[2][3]
-
On the day of the assay, dilute the stock solution with a suitable solvent (e.g., ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[2][3]
-
-
Sample Preparation :
-
Prepare stock solutions and serial dilutions of the thiourea compounds and standards as described for the DPPH assay.[3]
-
-
Assay Procedure :
-
Incubation :
-
Measurement :
-
Calculation :
-
Calculate the percentage of scavenging activity and determine the IC50 value as described for the DPPH assay.[2]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[2] The change in absorbance is proportional to the antioxidant power.[7][8]
Protocol:
-
Reagent Preparation :
-
Sample Preparation :
-
Prepare solutions of the thiourea derivatives.
-
Prepare a series of standard solutions with known Fe²⁺ concentrations, typically using ferrous sulfate (FeSO₄).[2]
-
-
Assay Procedure :
-
Incubation :
-
Measurement :
-
Calculation :
-
Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the sample from the standard curve, expressed as µM Fe²⁺ equivalents.[2]
-
Potential Signaling Pathways
Beyond direct radical scavenging, the antioxidant effects of many compounds can be mediated through the modulation of intracellular signaling pathways. The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. While direct evidence for this compound is still emerging, it is plausible that thiourea derivatives could activate this protective mechanism.
Under normal conditions, the transcription factor Nrf2 is bound by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (like potential thiourea derivatives), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including various antioxidant enzymes.
Conclusion
N,N'-disubstituted thioureas, including analogues of this compound, represent a promising class of compounds with significant in vitro antioxidant potential.[2] Their activity, readily quantifiable through established assays such as DPPH, ABTS, and FRAP, is largely attributed to their ability to donate hydrogen atoms to neutralize free radicals. Furthermore, their potential to modulate key cellular defense pathways like Keap1-Nrf2 warrants deeper investigation. This guide provides the foundational data and methodologies for researchers to effectively evaluate and advance the development of these compounds as potential therapeutic agents against diseases rooted in oxidative stress.
References
- 1. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. himedialabs.com [himedialabs.com]
- 8. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzyme Inhibition Properties of Phenylthiourea Derivatives with a Focus on Dimethylphenyl Analogues
Disclaimer: Direct experimental data on the enzyme inhibition properties of 3,5-Dimethylphenylthiourea were not available in the public domain at the time of this review. This guide provides a comprehensive overview of the enzyme inhibition properties of the broader thiourea class of compounds, with specific data presented for closely related dimethylphenylthiourea analogues where available. The information herein is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for further investigation into this class of compounds.
Introduction to Thiourea Derivatives in Enzyme Inhibition
Thiourea derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. These molecules are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] The sulfur and nitrogen atoms in the thiourea core structure are capable of forming hydrogen bonds and coordinating with metal ions, which often play a crucial role in the active sites of enzymes. This interaction capability makes thiourea derivatives promising candidates for the development of novel enzyme inhibitors.[3]
Synthesis of Dimethylphenylthiourea Derivatives
The synthesis of N,N'-disubstituted thioureas, including dimethylphenylthiourea derivatives, is typically achieved through a straightforward nucleophilic addition reaction. This process involves the reaction of a primary amine with an isothiocyanate in a suitable solvent, such as acetone or ethanol. For the synthesis of a dimethylphenylthiourea derivative, a dimethylaniline can be reacted with an appropriate isothiocyanate, or a dimethylphenyl isothiocyanate can be reacted with a corresponding amine.[4]
General synthesis pathway for N-(Dimethylphenyl)-N'-R-thiourea derivatives.
Enzyme Inhibition Profiles of Thiourea Derivatives
While specific data for this compound is lacking, the broader class of thiourea derivatives has been shown to inhibit several key enzymes. The following sections summarize the inhibitory activities against urease, tyrosinase, and carbonic anhydrase.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is implicated in pathologies such as peptic ulcers and the formation of kidney stones.[5] Thiourea derivatives, as structural analogues of urea, are effective inhibitors of this enzyme.[3]
| Thiourea Derivative | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ of Reference (µM) | Source |
| Tryptamine derivative with o-methyl substituent | Urease | 11.4 ± 0.4 | Thiourea | 21.2 ± 1.3 | [5] |
| Tryptamine derivative with p-chloro substituent | Urease | 13.7 ± 0.9 | Thiourea | 21.2 ± 1.3 | [5] |
| Dipeptide conjugated 2,3-dichlorophenyl piperazine derivative | Urease | 2.0 | Thiourea | 21.0 ± 0.11 | [6] |
Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[7] Its inhibition is a target for the development of agents for treating hyperpigmentation disorders.[7] Thiourea derivatives have been shown to inhibit tyrosinase, likely through chelation of the copper ions in the active site.[8]
| Thiourea Derivative | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ of Reference (µM) | Source |
| Indole-thiourea derivative 4b | Mushroom Tyrosinase | 5.9 ± 2.47 | Kojic Acid | 16.4 ± 3.53 | [7] |
| N-aryl-N'-substituted phenylthiourea 6h | Mushroom Tyrosinase (diphenolase activity) | 6.13 | Kojic Acid | 33.3 | [8] |
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[9] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer.[9] Certain thiourea derivatives have been identified as inhibitors of human carbonic anhydrases (hCA).[9]
| Thiourea Derivative | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ of Reference (µM) | Source |
| Sulfonamide-substituted thiourea 22 | hCA-II | 0.26 ± 0.03 | Acetazolamide | Not Specified | [9] |
| Sulfonamide-substituted thiourea 25 | hCA-II | 0.38 ± 0.09 | Acetazolamide | Not Specified | [9] |
| Sulfonamide-substituted thiourea 18 | hCA-IX | 1.68 ± 0.15 | Acetazolamide | Not Specified | [9] |
Biological Activities of a Dimethylphenylthiourea Analog
Specific enzyme inhibition data for this compound is not available. However, studies on the closely related analog, 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea , have demonstrated its antioxidant and antibacterial properties.
| Biological Activity | Assay | Result | Standard | Source |
| Antioxidant | DPPH Radical Scavenging | IC₅₀ = 118.05 µg/mL | Ascorbic Acid | [4] |
| Antibacterial | Disc Diffusion | Moderate inhibition against E. coli, S. flexneri, P. aeruginosa, S. typhi | Cephradine | [4] |
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are crucial for reproducible research. The following are generalized protocols for urease, tyrosinase, and carbonic anhydrase inhibition studies.
This assay determines the ability of a compound to inhibit the urease-catalyzed hydrolysis of urea.
Workflow for a typical urease inhibition assay.
This assay measures a compound's ability to inhibit the oxidation of a substrate (e.g., L-DOPA) by tyrosinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer).
-
Inhibitor Addition: Various concentrations of the test compound (dissolved in a solvent like DMSO) are added to the mixture and pre-incubated with the enzyme.
-
Substrate Addition: The reaction is initiated by adding the substrate, typically L-3,4-dihydroxyphenylalanine (L-DOPA).
-
Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.
-
Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined. Kojic acid is commonly used as a positive control.[8]
This assay evaluates the inhibition of carbonic anhydrase-catalyzed hydrolysis of p-nitrophenyl acetate.
-
Reaction Mixture Preparation: The reaction mixture contains a buffer (e.g., Tris-sulfate), the test compound, and the human carbonic anhydrase isoform of interest.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated together.
-
Substrate Addition: The reaction is started by adding p-nitrophenyl acetate.
-
Measurement: The hydrolysis of p-nitrophenyl acetate to p-nitrophenol is measured spectrophotometrically by monitoring the change in absorbance.
-
Calculation: The inhibitory activity is determined by comparing the enzyme activity in the presence and absence of the inhibitor, and the IC₅₀ value is calculated. Acetazolamide is a commonly used standard inhibitor.[9]
Potential Signaling Pathway Interactions
While specific signaling pathways modulated by this compound are unknown, the inhibitory actions of thiourea derivatives on enzymes like carbonic anhydrase suggest potential interactions with pathways regulating pH homeostasis, which is often dysregulated in cancer.
Hypothetical signaling pathway modulation by a thiourea derivative targeting CAIX.
Conclusion and Future Directions
Thiourea derivatives represent a promising scaffold for the development of potent and selective enzyme inhibitors. While this guide has summarized the available information on the enzyme inhibitory properties of this class of compounds, with a focus on dimethylphenyl analogues where possible, the lack of specific data for this compound highlights a gap in the current research landscape. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound and its isomers to elucidate their specific enzyme inhibition profiles and therapeutic potential. Such investigations will be crucial in unlocking the full potential of this subclass of thiourea derivatives in drug discovery and development.
References
- 1. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kar.kent.ac.uk [kar.kent.ac.uk]
- 3. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Novel 3,5-Dimethylphenylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of novel 3,5-dimethylphenylthiourea derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key chemical and biological pathways to facilitate further research and development in this area.
Synthesis of this compound Derivatives
The synthesis of N,N'-disubstituted thioureas is a well-established process, typically achieved through the reaction of an isothiocyanate with a primary amine. For this compound derivatives, the general route involves the reaction of 3,5-dimethylphenyl isothiocyanate with a variety of primary or secondary amines. Alternatively, 3,5-dimethylaniline can be reacted with an appropriate isothiocyanate. The reaction is generally carried out in a suitable solvent such as acetone, ethanol, or dichloromethane.
A common synthetic approach involves two main stages: the synthesis of the 3,5-dimethylphenyl isothiocyanate intermediate, followed by its reaction with a selected amine to yield the final thiourea derivative.
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethylphenyl Isothiocyanate
Two primary methods for the synthesis of aryl isothiocyanates are the thiophosgene method and the dithiocarbamate decomposition method. The latter is often preferred due to the highly toxic nature of thiophosgene.
Method A: Dithiocarbamate Decomposition
This "one-pot," two-step procedure involves the reaction of 3,5-dimethylaniline with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.
-
Materials: 3,5-dimethylaniline, carbon disulfide, triethylamine (or another suitable base), dichloromethane (or another suitable solvent), and a desulfurizing agent (e.g., ethyl chloroformate, di-tert-butyl dicarbonate).
-
Procedure:
-
Dissolve 3,5-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon disulfide (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature until the formation of the dithiocarbamate salt is complete (monitor by TLC).
-
Cool the mixture again to 0 °C and add a desulfurizing agent, such as ethyl chloroformate (1.1 eq), dropwise.
-
Continue stirring at room temperature and monitor the reaction for the formation of the isothiocyanate.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,5-dimethylphenyl isothiocyanate.
-
Purify the product by column chromatography or distillation under reduced pressure.
-
Step 2: Synthesis of N-Substituted-N'-(3,5-dimethylphenyl)thiourea
-
Materials: 3,5-dimethylphenyl isothiocyanate, a selected primary or secondary amine, and a suitable solvent (e.g., ethanol, acetone).
-
Procedure:
-
Dissolve 3,5-dimethylphenyl isothiocyanate (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the desired amine (1.0-1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
The reaction progress can be monitored by TLC. In many cases, the product precipitates out of the solution upon formation.
-
If precipitation occurs, collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Characterization of this compound Derivatives
The synthesized compounds are typically characterized using a combination of spectroscopic and physical methods to confirm their structure, purity, and properties.
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups in the thiourea derivatives. Key vibrational frequencies include the N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-N stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Characteristic signals include the N-H protons (often appearing as broad singlets), aromatic protons of the 3,5-dimethylphenyl ring, and protons of the substituent on the other nitrogen atom. The methyl protons on the phenyl ring typically appear as a singlet around 2.2-2.4 ppm.
-
¹³C NMR: Confirms the carbon framework of the molecule. The thiocarbonyl carbon (C=S) is a key diagnostic signal, typically appearing in the range of 179-182 ppm.[1]
-
Physical Methods
-
Melting Point: The melting point of the purified solid derivatives is determined to assess their purity. A sharp melting point range is indicative of a pure compound.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which is compared with the calculated theoretical values to confirm the molecular formula.
-
Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.
Biological Activities and Data Presentation
This compound derivatives have been investigated for a range of biological activities. The following tables summarize some of the reported quantitative data for these and related compounds.
Antimicrobial Activity
Thiourea derivatives have shown promise as antimicrobial agents against various bacterial and fungal strains.[2] The activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 1: Antimicrobial Activity of Selected Thiourea Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-2,5-dimethylphenylthioureido acid derivative (3j) | S. aureus | 2 | [2] |
| N-2,5-dimethylphenylthioureido acid derivative (3j) | E. faecium | 2 | [2] |
| 1-(5-chloropyridin-2-yl)-3-phenylthiourea complex | E. coli | 32 | [3] |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | - | - | [4] |
Anticancer Activity
The anticancer potential of thiourea derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cancer cell growth.
Table 2: Anticancer Activity (IC₅₀) of Selected Thiourea Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27) | Human Lung Carcinoma | 2.5-12.9 | [5] |
| 1-(2,4-dimethylphenyl)-3-methylthiourea related compound 6c | SKOV-3 (Ovarian) | 7.84 | [6] |
| 1-(2,4-dimethylphenyl)-3-methylthiourea related compound 6c | HepG2 (Liver) | 13.68 | [6] |
| 1-(2,4-dimethylphenyl)-3-methylthiourea related compound 6c | A549 (Lung) | 15.69 | [6] |
| 1-(2,4-dimethylphenyl)-3-methylthiourea related compound 6c | MCF-7 (Breast) | 19.13 | [6] |
Anti-inflammatory Activity
Some thiourea derivatives exhibit anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[7]
Table 3: Anti-inflammatory Activity (IC₅₀) of Selected Thiourea Derivatives
| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference |
| N-hydroxyurea derivative (1) | COX-2 | - | [7] |
| N-hydroxyurea derivative (1) | 5-LOX | - | [7] |
| "type B hydroxamic acid" (11) | COX-2 | 36.18 | [7] |
| "type B hydroxamic acid" (11) | 5-LOX | 1.04 | [7] |
| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative (5) | COX | 0.1 | [4] |
| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative (5) | LOX | 0.56 | [4] |
Signaling Pathways
The biological effects of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways.
Anticancer Signaling Pathways
Many thiourea derivatives exert their anticancer effects by inhibiting protein tyrosine kinases (PTKs) such as the Epidermal Growth Factor Receptor (EGFR).[5] Inhibition of EGFR blocks downstream signaling cascades that are crucial for tumor cell proliferation and survival.
Anti-inflammatory Signaling Pathway
The anti-inflammatory action of some thiourea derivatives is linked to their ability to inhibit COX and LOX enzymes, which are central to the arachidonic acid metabolic pathway. This inhibition reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of novel this compound derivatives. The detailed protocols, compiled quantitative data, and visualized pathways offer a solid starting point for researchers and drug development professionals. The diverse biological activities exhibited by this class of compounds underscore their potential as scaffolds for the development of new therapeutic agents. Further research is warranted to explore the full potential of these derivatives, including expanding the library of synthesized compounds, conducting more extensive biological evaluations, and elucidating their precise mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 3,5-Dimethylphenylthiourea Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiourea derivatives are a class of organic compounds recognized for their wide spectrum of biological activities, holding significant promise in the field of drug discovery. This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of a specific analogue, 3,5-Dimethylphenylthiourea. While direct computational studies on this particular molecule are not extensively documented in publicly available literature, this guide outlines a robust, hypothetical workflow based on established computational methodologies and experimental data from structurally similar thiourea derivatives. The guide details predictive modeling techniques including target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Furthermore, it provides detailed experimental protocols for the validation of in silico findings, with a focus on antimicrobial, antioxidant, and enzyme inhibition assays. All quantitative data from related compounds are summarized in structured tables for comparative analysis, and key workflows and potential signaling pathways are visualized using Graphviz diagrams. This document serves as a blueprint for researchers to initiate and advance the computational assessment and experimental validation of this compound and its derivatives as potential therapeutic agents.
Introduction to this compound and its Therapeutic Potential
Thiourea, an organosulfur compound, and its derivatives are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.[1] The replacement of the oxygen atom in urea with sulfur imparts unique physicochemical properties that contribute to a diverse range of pharmacological activities.[1] These activities include antimicrobial, antioxidant, anticancer, anti-inflammatory, and enzyme inhibitory effects.[2][3][4]
This compound is a specific derivative characterized by a thiourea core substituted with a 3,5-dimethylphenyl group. While comprehensive bioactivity studies on this exact molecule are limited, research on analogous dimethylphenyl thiourea derivatives suggests its potential in several therapeutic areas. For instance, various N,N'-disubstituted thioureas have demonstrated significant antiplatelet activity by inhibiting enzymes in the arachidonic acid pathway.[2] Other derivatives have shown promising antioxidant and enzyme inhibitory activities against targets like lipoxygenase and xanthine oxidase.[3]
The in silico approach to drug discovery offers a time- and cost-effective strategy to predict the biological activity of novel compounds like this compound, thereby prioritizing resources for subsequent experimental validation.[5]
In Silico Bioactivity Prediction Workflow
The computational prediction of a compound's bioactivity follows a structured workflow that integrates various methodologies to build a comprehensive profile of its potential therapeutic effects and liabilities.
Target Identification
The initial step is to identify potential molecular targets. This can be achieved through two primary approaches:
-
Ligand-Based Target Prediction: This method utilizes the chemical structure of this compound to screen against databases of known bioactive molecules. Servers like SwissTargetPrediction can predict potential targets based on the principle of chemical similarity.
-
Structure-Based (Inverse Docking) Target Prediction: A 3D model of this compound is screened against a library of protein binding sites to identify proteins with high binding affinity.
Molecular Docking
Once potential targets are identified, molecular docking simulations are performed to predict the binding conformation and affinity of this compound to the target protein's active site. This provides insights into the potential mechanism of action.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity.[5] By building a QSAR model with known active and inactive thiourea derivatives, the bioactivity of this compound can be predicted.
ADMET Prediction
In silico ADMET models are used to predict the pharmacokinetic and toxicological properties of a compound. This helps in the early identification of potential liabilities that could lead to failure in later stages of drug development.
Predicted Bioactivities of this compound Based on Analogs
Based on the reported activities of structurally similar thiourea derivatives, the following bioactivities are predicted for this compound:
Antimicrobial Activity
Thiourea derivatives have shown significant antibacterial and antifungal properties. The proposed mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Antioxidant Activity
Many thiourea derivatives exhibit potent antioxidant activity by scavenging free radicals.[1] This is a crucial property for combating oxidative stress-related diseases.
Enzyme Inhibition
Thiourea derivatives are known to inhibit various enzymes. A potential mechanism for the anti-inflammatory effects of some thiourea derivatives is the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid metabolic pathway.[4]
Quantitative Data from Related Thiourea Derivatives
The following tables summarize the reported bioactivity data for various dimethylphenyl thiourea derivatives, which can serve as a benchmark for the predicted activity of this compound.
Table 1: Antioxidant Activity of 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea [4]
| Assay | IC₅₀ (µg/mL) | Standard (Ascorbic Acid) IC₅₀ |
| DPPH Radical Scavenging | 118.05 | -33.22 µg/mL |
| ABTS Radical Scavenging | Data not specified | Data not specified |
Table 2: Antibacterial Activity of 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea [4]
| Bacterial Strain | Inhibition Zone (mm) | Standard (Cephradine) |
| E. coli | Moderate | Effective |
| S. flexneri | Moderate | Effective |
| P. aeruginosa | Moderate | Effective |
| S. typhi | Moderate | Effective |
| Activity was characterized as moderate compared to the standard, but specific quantitative values for inhibition zones were not provided in the source material. |
Table 3: Enzyme Inhibition Activity of 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea [4]
| Enzyme | IC₅₀ (µg/mL) | Standard (Galantamine) IC₅₀ (µg/mL) |
| Acetylcholinesterase (AChE) | >100 | 15 |
| Butyrylcholinesterase (BChE) | >100 | 15 |
Table 4: Antiplatelet Activity of N,N'-disubstituted Thioureas [2]
| Compound | IC₅₀ (µM) |
| 3d | 29.1 ± 2.0 |
| 3m | 34.5 ± 0.9 |
| 3p | 84.6 ± 0.5 |
| 3i | 86.2 ± 0.3 |
| Note: The specific structures for compounds 3d, 3i, 3m, and 3p are detailed in the cited reference. |
Detailed Experimental Protocols for Bioactivity Validation
The following protocols are for key bioassays to experimentally validate the in silico predictions for this compound.
Antimicrobial Assay: Agar Well Diffusion Method[4]
This method is used to assess the antimicrobial activity of a compound.
Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Preparation: Pour the agar into sterile Petri dishes and allow it to solidify. Spread the microbial inoculum evenly over the surface of the agar.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile borer.
-
Sample Application: Add a defined volume of the test compound solution (this compound dissolved in a suitable solvent like DMSO) into the wells. A positive control (standard antibiotic) and a negative control (solvent) should also be included.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Antioxidant Assay: DPPH Radical Scavenging[4]
This spectrophotometric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare a series of dilutions of the test compound in the same solvent. A known antioxidant, such as ascorbic acid, is used as a positive control.
-
Reaction: Mix the DPPH solution with the test compound dilutions.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Enzyme Inhibition Assay: α-Glucosidase Inhibition[1]
This assay is used to evaluate the potential of a compound to inhibit the α-glucosidase enzyme, which is relevant for the management of type 2 diabetes.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer).
-
Inhibitor Addition: Add various concentrations of the test compound to the mixture and pre-incubate with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C).
-
Reaction Termination and Absorbance Measurement: Stop the reaction and measure the absorbance of the produced p-nitrophenol at 405 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion
This technical guide provides a comprehensive roadmap for the in silico prediction and subsequent experimental validation of the bioactivity of this compound. By leveraging computational tools for target identification, molecular docking, QSAR, and ADMET prediction, researchers can efficiently generate hypotheses about the therapeutic potential of this compound. The outlined experimental protocols for antimicrobial, antioxidant, and enzyme inhibition assays provide a clear path for validating these computational predictions. The presented data on analogous compounds serve as a valuable reference for interpreting the predicted and experimental results for this compound. This integrated approach of computational prediction and experimental validation is crucial for accelerating the discovery and development of novel therapeutic agents based on the versatile thiourea scaffold.
References
An In-Depth Technical Guide to the Thermal Stability and Decomposition Profile of 3,5-Dimethylphenylthiourea
Introduction
3,5-Dimethylphenylthiourea is a derivative of thiourea, a class of compounds with diverse applications in pharmaceuticals, agriculture, and materials science.[1][2][3] A thorough understanding of the thermal stability and decomposition profile of this compound is paramount for its safe handling, formulation, and storage, particularly in the context of drug development where thermal events can impact efficacy and safety. This technical guide outlines the standard methodologies, potential thermal behavior, and a plausible decomposition pathway for this compound, leveraging established knowledge of similar organic molecules.
Thermal Analysis Techniques
The primary techniques for evaluating the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5][6] It provides information on decomposition temperatures, the presence of residual solvents or water, and the overall thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, providing insights into the physical and chemical changes occurring upon heating.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following are generalized procedures for the thermal analysis of a powdered organic compound like this compound.
Thermogravimetric Analysis (TGA) Protocol
Instrumentation: A calibrated thermogravimetric analyzer is required.
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder to ensure even heat distribution.
-
Accurately weigh approximately 5-10 mg of the sample into an inert sample pan (e.g., alumina or platinum).[10]
-
Record the precise initial mass of the sample.
TGA Method Parameters:
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp up from 30°C to 600°C at a heating rate of 10°C/min.[11]
-
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere and prevent oxidation.[11]
-
Data Collection: Continuously monitor and record the sample's mass and temperature throughout the experiment.
Differential Scanning Calorimetry (DSC) Protocol
Instrumentation: A calibrated differential scanning calorimeter is necessary.
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely powdered this compound into an aluminum sample pan.
-
Hermetically seal the pan to ensure a closed system, especially if volatile products are expected. For decomposition studies, a pinhole in the lid allows for the escape of gaseous byproducts.
-
Prepare an empty, sealed aluminum pan to be used as a reference.[12]
DSC Method Parameters:
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp up from 30°C to a temperature above the expected melting or decomposition point (e.g., 300°C) at a heating rate of 10°C/min.
-
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Data Collection: Continuously record the heat flow to the sample relative to the reference.
Hypothetical Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from TGA and DSC analyses of this compound.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Hypothetical Value | Description |
| Onset Decomposition Temperature (Tonset) | ~ 180°C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (Tpeak) | ~ 210°C | The temperature of the maximum rate of mass loss (from the DTG curve). |
| Mass Loss (Stage 1) | ~ 45% | Corresponds to the initial fragmentation of the molecule. |
| Mass Loss (Stage 2) | ~ 35% | Represents the further breakdown of intermediate fragments. |
| Residual Mass @ 600°C | < 5% | The remaining char residue at the end of the analysis. |
Table 2: Hypothetical DSC Data for this compound
| Parameter | Hypothetical Value | Description |
| Melting Point (Tm) | ~ 160°C | Endothermic peak corresponding to the solid-to-liquid phase transition. |
| Enthalpy of Fusion (ΔHf) | ~ 120 J/g | The amount of energy required to melt the sample. |
| Decomposition Exotherm | Onset ~ 185°C | An exothermic event following the melting, indicating decomposition. |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the thermal analysis process.
Plausible Decomposition Pathway
Based on the known chemistry of arylthioureas, a plausible thermal decomposition pathway for this compound under inert conditions is proposed below. The decomposition of thiourea derivatives can be complex, often involving the formation of isothiocyanates and amines as primary products, which can then undergo further reactions.
Interpretation of Results and Discussion
The thermal decomposition of this compound is expected to be a multi-step process. The initial weight loss observed in TGA would likely correspond to the cleavage of the C-N and C=S bonds, leading to the formation of volatile fragments such as 3,5-dimethylphenyl isothiocyanate and ammonia. The DSC curve would likely show an endotherm for melting, followed by an exotherm indicative of decomposition.
The stability of the molecule is influenced by the electron-donating methyl groups on the phenyl ring, which may affect the bond dissociation energies within the thiourea moiety. The secondary decomposition stage at higher temperatures would involve the breakdown of the initial, less volatile products, ultimately leading to a small amount of carbonaceous residue.
Conclusion
This technical guide provides a comprehensive overview of the methodologies and expected thermal behavior of this compound. While specific experimental data is currently unavailable, the outlined protocols and hypothetical data serve as a valuable resource for researchers in designing and interpreting their own thermal analysis studies. Such investigations are critical for ensuring the stability and safety of this compound in its various applications, from drug development to materials science.
References
- 1. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. tainstruments.com [tainstruments.com]
- 10. epfl.ch [epfl.ch]
- 11. benchchem.com [benchchem.com]
- 12. web.williams.edu [web.williams.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Dimethylphenylthiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3,5-Dimethylphenylthiourea, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process starting from the readily available 3,5-dimethylaniline.
Quantitative Data Summary
The key physical and chemical properties of the final product, this compound, are summarized in the table below for easy reference.
| Property | Value |
| Chemical Name | This compound |
| Synonym(s) | N-(3,5-Dimethylphenyl)thiourea |
| CAS Number | 97480-60-9[1][2] |
| Molecular Formula | C₉H₁₂N₂S[1] |
| Molecular Weight | 180.27 g/mol [1][2] |
| Appearance | Solid[2] |
| Melting Point | 168-172 °C[1][2] |
| Purity | ≥97%[1][2] |
Experimental Workflow Diagram
The following diagram illustrates the two-step synthesis process from 3,5-dimethylaniline to this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
This synthesis is a two-step process. First, 3,5-dimethylaniline is converted to 3,5-dimethylphenyl isothiocyanate. Second, the isothiocyanate is reacted with ammonia to yield the final product, this compound.
Step 1: Synthesis of 3,5-Dimethylphenyl Isothiocyanate
This step can be performed using either thiophosgene or carbon disulfide. The thiophosgene method is generally higher yielding but requires extreme caution due to the high toxicity of the reagent.
Method A: Using Thiophosgene
-
Materials:
-
3,5-Dimethylaniline (1.0 eq)
-
Thiophosgene (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
In a fume hood, dissolve 3,5-dimethylaniline and triethylamine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene in anhydrous DCM to the stirred reaction mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3,5-dimethylphenyl isothiocyanate, which can be used in the next step without further purification.
-
Method B: Using Carbon Disulfide
-
Materials:
-
3,5-Dimethylaniline (1.0 eq)
-
Carbon Disulfide (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous Acetone
-
-
Procedure:
-
In a fume hood, to a stirred solution of 3,5-dimethylaniline and triethylamine in anhydrous acetone, add carbon disulfide dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours to form the dithiocarbamate salt.
-
Add DCC portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-6 hours or until the reaction is complete as indicated by TLC.
-
Filter the reaction mixture to remove the precipitated dicyclohexylthiourea.
-
Concentrate the filtrate under reduced pressure to yield the crude 3,5-dimethylphenyl isothiocyanate.
-
Step 2: Synthesis of this compound
-
Materials:
-
3,5-Dimethylphenyl isothiocyanate (from Step 1) (1.0 eq)
-
Aqueous Ammonia (excess)
-
Ethanol
-
-
Procedure:
-
Dissolve the crude 3,5-dimethylphenyl isothiocyanate in ethanol in a round-bottom flask.
-
Add an excess of aqueous ammonia to the solution at room temperature with stirring.
-
Continue to stir the reaction mixture at room temperature for 1-2 hours.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
If necessary, the crude product can be purified by recrystallization from ethanol to yield pure this compound.
-
References
Step-by-step guide to recrystallization of 3,5-Dimethylphenylthiourea
An in-depth guide to the purification of 3,5-Dimethylphenylthiourea via recrystallization, tailored for researchers, scientists, and professionals in drug development. This document outlines the principles, a detailed experimental protocol, and troubleshooting strategies.
Compound Information: this compound
This compound is a solid organic compound. Recrystallization is a critical technique to purify this compound by removing impurities incorporated during its synthesis. The success of the purification can be assessed by comparing the melting point of the recrystallized product against the literature value.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₂N₂S | [1] |
| Molecular Weight | 180.27 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 168-172 °C | [1] |
| Purity (Typical) | 97% | [1] |
| CAS Number | 97480-60-9 | [1] |
Principle of Recrystallization
Recrystallization is a purification technique for solid compounds that leverages differences in solubility.[2][3] The core principle is that most compounds are more soluble in a hot solvent than in a cold one.[4] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[5] As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or are more soluble in the solvent, remain in the cooled mother liquor.[4] The purified crystals are then isolated by filtration.[6]
Experimental Protocol
This protocol provides a comprehensive, step-by-step method for the recrystallization of this compound.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol)
-
Erlenmeyer flasks (2 or more)
-
Hot plate with stirring capability
-
Graduated cylinders
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass or inverted beaker
-
Ice bath
-
Spatula
-
Desiccator or drying oven
Step-by-Step Procedure
-
Solvent Selection : This is the most critical step.[5] An ideal solvent should dissolve this compound completely at high temperatures but poorly at room temperature.[4] Impurities, conversely, should be either very soluble at all temperatures or insoluble in the hot solvent.[5]
-
Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, water, acetone) to identify the optimal one.
-
-
Dissolution : Place the crude this compound into an Erlenmeyer flask.[5] Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling or stirring.[7] Continue to add the hot solvent in small portions until the solid is completely dissolved.[5] Using the minimum amount of hot solvent is crucial to ensure the solution becomes saturated upon cooling, maximizing yield.[5]
-
Decolorization (Optional) : If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[7] Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Gravity Filtration (Optional) : If insoluble impurities or activated charcoal are present, they must be removed while the solution is still hot to prevent premature crystallization.[5] Use a pre-heated funnel and flask for this step to avoid the product crystallizing in the funnel.
-
Crystallization : Cover the flask containing the hot, clear solution with a watch glass or an inverted beaker to prevent solvent evaporation and contamination.[8] Allow the solution to cool slowly to room temperature.[8] Slow cooling encourages the formation of larger, purer crystals.[8] Once the flask reaches room temperature, place it in an ice bath to maximize the yield of crystals.[5]
-
Isolation of Crystals : Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.[6] Transfer the crystals and the solvent into the funnel. Ensure the filter paper is wetted with a small amount of cold solvent to create a good seal before adding the crystal slurry.[7][8]
-
Washing : Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.[5][6] It is important to break the vacuum before adding the wash solvent to ensure all crystals are rinsed.[8]
-
Drying : Dry the purified crystals thoroughly to remove any residual solvent.[5] This can be achieved by leaving the crystals under vacuum on the Buchner funnel, by air drying on a watch glass, or for more complete drying, in a desiccator.
-
Purity Assessment : Determine the melting point of the dried crystals. A sharp melting point range close to the literature value (168-172 °C) indicates a high degree of purity.[4]
Visual Workflow for Recrystallization
Caption: General workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution was not sufficiently saturated. | - Scratch the inside of the flask with a glass rod at the liquid's surface to induce crystallization.- Add a "seed" crystal of the pure compound.- Evaporate some of the solvent to increase saturation and re-cool.[4] |
| Oiling out instead of crystallization | - The melting point of the solute is lower than the boiling point of the solvent.- The solution cooled too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a bit more solvent, and allow it to cool more slowly.- Choose a solvent with a lower boiling point.[5] |
| Low recovery of purified crystals | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are significantly soluble in cold solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[5] |
| Crystals appear colored or impure | - Incomplete removal of colored impurities.- Inefficient washing of the final crystals. | - Repeat the recrystallization, including the optional decolorizing charcoal step.- Ensure the crystals are properly washed with fresh, ice-cold solvent. |
Troubleshooting Decision Flowchart
Caption: Decision-making flowchart for common recrystallization problems.
References
Application Notes and Protocols: Column Chromatography Purification of 3,5-Dimethylphenylthiourea
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 3,5-Dimethylphenylthiourea using silica gel column chromatography. The methodology is designed to be a robust starting point for researchers requiring a high-purity sample for subsequent applications in drug discovery and development. Included are the necessary materials, a step-by-step procedure, and representative data for assessing purity.
Introduction
This compound is a member of the thiourea class of compounds, which are recognized for their diverse biological activities and applications in medicinal chemistry.[1][2][3] Thiourea derivatives are key pharmacophores and are utilized as intermediates in the synthesis of various heterocyclic compounds.[2] Given their potential therapeutic applications, obtaining these compounds in high purity is critical for accurate biological evaluation and drug development.
Column chromatography is a fundamental and widely used technique for the purification of organic compounds. This method relies on the differential partitioning of a compound between a stationary phase and a mobile phase to achieve separation from impurities. For N-substituted thioureas, silica gel is a commonly employed stationary phase, with elution carried out using solvent systems of varying polarity.[4]
This application note details a standard column chromatography protocol for the purification of crude this compound, a common step following its synthesis.
Materials and Methods
2.1 Materials and Equipment
-
Crude this compound
-
Silica Gel (Geduran® Si 60, 0.040-0.063 mm)[5]
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Cotton wool or fritted glass disc
-
Sand (washed)
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Pasteur pipettes
2.2 Experimental Protocol: Column Chromatography
The following protocol outlines the steps for the purification of this compound.
2.2.1 Column Preparation (Slurry Method)
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small piece of cotton wool or ensure a fritted disc is at the bottom of the column to retain the stationary phase.
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton wool/frit.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica gel run dry.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.
-
Continuously add the initial mobile phase until the packed column is equilibrated.
2.2.2 Sample Loading (Dry Loading Method)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane.
-
Add a small amount of silica gel to this solution and mix.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add the dried silica gel with the adsorbed sample to the top of the prepared column.
-
Gently tap the column to create a level surface.
2.2.3 Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Collect the eluate in fractions of a consistent volume.
-
Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute the desired compound. A suggested gradient could be from 95:5 to 80:20 Hexane:Ethyl Acetate.[5]
-
Identify the fractions containing the pure this compound by comparing the TLC spots to a reference spot of the crude material.
-
Combine the pure fractions.
2.2.4 Product Isolation
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Determine the yield and assess the purity using appropriate analytical techniques (e.g., melting point, NMR, HPLC). The melting point of pure (3,5-Dimethylphenyl)thiourea is reported to be in the range of 168-172 °C.[6]
Data Presentation
The following tables summarize representative data for the purification of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 97480-60-9 | |
| Molecular Formula | (CH₃)₂C₆H₃NHCSNH₂ | |
| Molecular Weight | 180.27 g/mol | |
| Appearance | Solid | |
| Melting Point | 168-172 °C | [6] |
Table 2: Representative Column Chromatography Parameters and Results
| Parameter | Description / Value |
| Stationary Phase | Silica Gel (0.040-0.063 mm) |
| Mobile Phase (Elution Gradient) | Hexane:Ethyl Acetate (95:5 transitioning to 80:20) |
| Sample Load (Crude) | 1.0 g |
| Purity of Crude Material | ~85% |
| Mass of Purified Product | 0.75 g |
| Yield | 75% |
| Purity of Final Product | >98% |
| TLC Rf of Pure Compound | ~0.4 (in 85:15 Hexane:Ethyl Acetate) |
Visualizations
Experimental Workflow Diagram
References
Application Note: Agar Well Diffusion Method for Antibacterial Screening of 3,5-Dimethylphenylthiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction Thiourea derivatives are a versatile class of organic compounds known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2][3] The presence of oxygen, nitrogen, and sulfur atoms allows for various bonding possibilities, making them promising scaffolds in medicinal chemistry.[1] Specifically, substitutions on the phenyl ring of thiourea derivatives, such as the introduction of halogen or alkyl groups, have been shown to enhance their antibacterial efficacy.[4] Given this potential, screening novel compounds like 3,5-Dimethylphenylthiourea for antimicrobial activity is a critical step in the discovery of new therapeutic agents.
The agar well diffusion method is a widely used and cost-effective preliminary assay to evaluate the antimicrobial activity of chemical compounds, such as plant extracts or newly synthesized molecules.[5][6][7] This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit the growth of specific microorganisms. This application note provides a detailed protocol for using the agar well diffusion assay to screen this compound against common Gram-positive and Gram-negative bacteria.
Principle of the Method The agar well diffusion assay is based on the diffusion of an antimicrobial agent through a solid agar medium.[8] The surface of a Mueller-Hinton Agar (MHA) plate is uniformly inoculated with a standardized suspension of a target bacterium to create a "lawn" of growth.[5] A well is then created in the agar, and the test compound (this compound dissolved in a suitable solvent) is placed into the well.[6] The plate is incubated under optimal conditions for bacterial growth.[9] During incubation, the test compound diffuses from the well into the surrounding agar, creating a concentration gradient. If the compound possesses antibacterial activity, it will inhibit the growth of the bacteria in the vicinity of the well, resulting in a clear area known as a zone of inhibition.[10] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[11]
Experimental Protocols
Preparation of Materials and Reagents
Equipment and Consumables:
-
Laminar flow hood or biological safety cabinet
-
Autoclave
-
Incubator (37°C)
-
Spectrophotometer or turbidimeter
-
Vortex mixer
-
Micropipettes and sterile tips
-
Sterile Petri dishes (90-100 mm)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Calipers or a ruler (mm)
-
Glass flasks and test tubes
Media and Reagents:
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)[5][12]
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative)
-
Positive control: Standard antibiotic discs or solution (e.g., Ciprofloxacin, Gentamicin)[1][13]
-
Negative control: Solvent used for the test compound (e.g., sterile DMSO)[5]
-
0.5 McFarland turbidity standard (or materials for preparation: 1% BaCl₂ and 1% H₂SO₄)[5]
-
Sterile saline solution (0.85% NaCl)
Preparation of Test Compound and Controls
-
Prepare a stock solution of this compound by dissolving a precisely weighed amount in a minimal volume of sterile DMSO. For example, create a 10 mg/mL stock solution.
-
From the stock solution, prepare various working concentrations (e.g., 100 µg/mL, 200 µg/mL, 400 µg/mL) using sterile saline or broth as the diluent.
-
Positive Control: Use commercially available antibiotic discs or prepare a solution of a broad-spectrum antibiotic at a known concentration.
-
Negative Control: Use the same solvent (e.g., sterile DMSO) that was used to dissolve the test compound.[5] This is crucial to ensure that the solvent itself does not inhibit bacterial growth.
Preparation of Bacterial Inoculum
-
Using a sterile loop, pick 4-5 well-isolated colonies of the target bacterium from a fresh (18-24 hour) culture plate.[14]
-
Transfer the colonies into a tube containing 4-5 mL of sterile MHB or TSB.[12]
-
Incubate the broth culture at 37°C for 2-6 hours, or until the turbidity matches or exceeds that of the 0.5 McFarland standard.[14]
-
Adjust the turbidity of the bacterial suspension by adding sterile saline or broth to match the 0.5 McFarland standard.[5] This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.[12] Use a spectrophotometer at 620 nm for accuracy if available.
Agar Well Diffusion Assay Procedure
-
Inoculation of Agar Plates: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.[10]
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[5]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar in a sterile environment.
-
Creating Wells: Using a sterile cork borer (6-8 mm), punch wells into the agar at equidistant positions on the plate.[6][8] Carefully remove the agar plugs.
-
Adding Samples: Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a designated well.[6][8]
-
Into separate wells on the same plate, add the same volume of the positive control and the negative control.
-
Pre-diffusion: Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the compounds into the agar.[6]
-
Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.[9]
-
Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers or a ruler.[9] The measurement should be taken from the underside of the plate against a dark background.
Data Presentation
Quantitative results from the agar well diffusion assay should be recorded systematically. The table below shows representative data for thiourea derivatives against common bacterial strains, illustrating how results for this compound should be presented.
Table 1: Antibacterial Activity of Representative Thiourea Derivatives
| Compound | Bacterial Strain | Gram Stain | Concentration (µ g/well ) | Zone of Inhibition (mm) | Reference |
|---|---|---|---|---|---|
| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | Escherichia coli | Negative | Not Specified | Moderate Activity | [15][16] |
| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | Pseudomonas aeruginosa | Negative | Not Specified | Moderate Activity | [15][16] |
| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | Shigella flexneri | Negative | Not Specified | Moderate Activity | [15][16] |
| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | Salmonella typhi | Negative | Not Specified | Moderate Activity | [15][16] |
| Thiourea Derivative 4h | Staphylococcus aureus | Positive | 100 | 25.1 | [13] |
| Thiourea Derivative 4h | Bacillus subtilis | Positive | 100 | 26.3 | [13] |
| Thiourea Derivative 4h | Escherichia coli | Negative | 100 | 22.4 | [13] |
| Thiourea Derivative 4h | Klebsiella pneumoniae | Negative | 100 | 20.7 | [13] |
| Cephradine (Standard) | E. coli, S. flexneri, etc. | N/A | Not Specified | Effective | [15] |
| Ciprofloxacin (Standard) | Gram-positive & Gram-negative | N/A | 30 | 22-30 |[13] |
Note: Data for 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea was characterized qualitatively in the source material. Data for "Thiourea Derivative 4h" is sourced from a study on glucose-conjugated thioureas to provide quantitative examples.
Visual Workflow
The following diagram illustrates the key steps in the agar well diffusion protocol.
Caption: Workflow diagram illustrating the agar well diffusion protocol.
Interpretation of Results
-
Zone of Inhibition: A clear zone around a well indicates that the growth of the bacterium was inhibited by the compound at the tested concentration.
-
No Zone of Inhibition: The absence of a clear zone suggests that the compound is inactive against the test microorganism at that concentration.
-
Negative Control: The negative control (solvent) should not produce any zone of inhibition. If it does, the results for the test compound are invalid as the solvent itself has antimicrobial properties.
-
Positive Control: The positive control (standard antibiotic) should produce a zone of inhibition within its expected range, validating the test system and the susceptibility of the bacterial strain.
-
Comparison: The antibacterial activity of this compound can be qualitatively assessed by comparing the diameter of its inhibition zone to that of the positive control.[9] A larger zone of inhibition generally indicates greater antibacterial potency.[11] For more quantitative analysis and to determine the Minimum Inhibitory Concentration (MIC), dilution methods such as broth microdilution or agar dilution should be performed as a follow-up.[2][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistnotes.com [chemistnotes.com]
- 6. botanyjournals.com [botanyjournals.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hereditybio.in [hereditybio.in]
- 10. microchemlab.com [microchemlab.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. benchchem.com [benchchem.com]
- 16. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antioxidant Potential of 3,5-Dimethylphenylthiourea using DPPH and ABTS Radical Scavenging Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiourea and its derivatives are a class of compounds recognized for their wide range of biological activities, including significant potential as antioxidants.[1][2][3] These compounds can play a crucial role in mitigating oxidative stress, a key factor implicated in the pathogenesis of numerous diseases. The evaluation of the antioxidant capacity of novel compounds like 3,5-Dimethylphenylthiourea is a critical step in drug discovery and development. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most widely used and reliable in vitro methods for determining antioxidant activity.[1] This document provides detailed protocols for these assays as they apply to thiourea derivatives and presents comparative data to guide researchers in their work.
Principle of the Assays
DPPH Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1][4] The DPPH radical exhibits a strong absorbance at 517 nm and has a deep purple color. When it is reduced by an antioxidant, the color changes to a pale yellow, leading to a decrease in absorbance.[5] The degree of discoloration is proportional to the scavenging activity of the antioxidant.
ABTS Assay: This assay measures the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[1][7] In the presence of an antioxidant, the radical cation is reduced back to the colorless ABTS, and the decrease in absorbance is measured at 734 nm.[1]
Comparative Antioxidant Activity of Thiourea Derivatives
While specific quantitative data for this compound was not found in the provided search results, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several structurally related thiourea compounds from various studies. A lower IC50 value indicates greater antioxidant activity.[1] This data provides a valuable reference for the expected range of activity for novel thiourea derivatives.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| Series 1: Phenylthiourea Derivatives | |||
| 1,3-diphenyl-2-thiourea (DPTU) | 710 ± 1 | 44 ± 1 | [1][8] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11000 ± 15 | 2400 ± 21 | [1][8] |
| Series 2: Substituted Phenylthiourea Derivatives | |||
| 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea | 118.05 µg/mL | Not Specified | [2][9] |
| 1-(3-methylpyridin-2-yl)-3-phenylthiourea | 37.50 µg/mL | 44.60 µg/mL* | [2] |
| Series 3: Benzenesulfonamide Derivatives | |||
| Compound 2a | 1.83 ± 0.15 | 2.11 ± 0.12 | [1][7] |
| Compound 2c | 2.05 ± 0.09 | 1.08 ± 0.44 | [1][7] |
| Standards | |||
| α-TOC (alpha-tocopherol) | 2.45 ± 0.07 | 1.89 ± 0.05 | [1] |
| BHT (Butylated hydroxytoluene) | 4.32 ± 0.11 | - | [1] |
Note: Data for these compounds were reported in µg/mL and are presented as such. **Note: Compounds 2a and 2c are 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivatives.[7]
Experimental Protocols
The following are detailed and standardized protocols for performing the DPPH and ABTS radical scavenging assays, adapted for the evaluation of thiourea compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines the steps to measure the ability of a compound to scavenge the stable DPPH radical.[1]
A. Reagent Preparation:
-
DPPH Solution (0.1 mM): Prepare a fresh 0.1 mM solution of DPPH in methanol.[1][6] Keep the solution in a dark container or wrapped in aluminum foil to prevent degradation from light.[6][9]
-
Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to create a concentrated stock solution.[1][6]
-
Standard Antioxidant Stock Solution: Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, in the same solvent as the test compound.[6]
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions of the test compound and the standard to obtain a range of concentrations for IC50 determination.[1][6]
B. Assay Procedure (96-well plate format):
-
Add 100 µL of the 0.1 mM DPPH solution to each well of a 96-well microplate.[6]
-
Add 100 µL of the different concentrations of the test compound, standard, or blank (solvent only) to the appropriate wells.[6]
-
Mix the contents of the wells thoroughly.[6]
-
Incubate the microplate in the dark at room temperature for 30 minutes.[1][6][9]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[1][6]
C. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:[6][9] % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the different concentrations of the test compound. The IC50 is the concentration required to scavenge 50% of the DPPH radicals.[1][6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This protocol details the measurement of a compound's ability to scavenge the ABTS radical cation.[1]
A. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare a 7 mM aqueous solution of ABTS.[1][7]
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM aqueous solution of potassium persulfate.[1][7]
-
ABTS•+ Radical Cation Stock Solution: To generate the radical, mix the ABTS and potassium persulfate solutions in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][6]
-
ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[1][6]
-
Test Compound and Standard Solutions: Prepare stock solutions and serial dilutions of this compound and a standard antioxidant as described in the DPPH protocol.[1][6]
B. Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 10-40 µL) of the different concentrations of the test compounds, standard, or blank to the wells of a 96-well microplate.[6][7][10]
-
Add a larger volume (e.g., 160-190 µL) of the diluted ABTS•+ working solution to each well.[6][7][10]
-
Mix and incubate the plate at room temperature for a defined period (typically 6-10 minutes).[1][6][7][10]
-
Measure the absorbance at 734 nm using a microplate reader.[1][6]
C. Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.[6]
-
Determine the IC50 value from the dose-response curve, representing the concentration required to scavenge 50% of the ABTS radical cations.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Paper-based DPPH Assay for Antioxidant Activity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,5-Dimethylphenylthiourea in Transition Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a versatile class of ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals.[1][2] The electronic and steric properties of these ligands can be readily tuned by modifying the substituents on the nitrogen atoms. 3,5-Dimethylphenylthiourea, with its specific substitution pattern on the phenyl ring, offers a unique combination of steric hindrance and electron-donating properties that can influence the geometry, stability, and reactivity of its metal complexes. While specific research on this compound as a ligand is limited, by drawing parallels with structurally similar arylthiourea complexes, we can explore its potential applications in catalysis and medicinal chemistry.[3][4][5]
These application notes provide an overview of the potential uses of this compound in transition metal complexes, along with detailed, generalized experimental protocols for the synthesis of the ligand and its corresponding metal complexes. The protocols are based on established methods for similar thiourea derivatives.[2][6]
Potential Applications
Transition metal complexes incorporating thiourea-based ligands have shown significant promise in various fields. The introduction of the 3,5-dimethylphenyl group is anticipated to modulate the lipophilicity and steric bulk of the resulting complexes, potentially enhancing their efficacy and selectivity in biological systems and catalytic processes.
Catalysis
Thiourea-metal complexes have been investigated as catalysts in a variety of organic transformations.[3][7] The sulfur donor atom, in conjunction with the transition metal center, can activate substrates and facilitate bond formation. Complexes of ruthenium, palladium, and other transition metals with arylthiourea ligands have been employed in reactions such as transfer hydrogenation of ketones and aldehydes.[3] The steric bulk provided by the 3,5-dimethylphenyl group could influence the selectivity of such catalytic reactions.
Medicinal Chemistry and Drug Development
Thiourea derivatives and their metal complexes are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][4][5][8] The coordination of the thiourea ligand to a metal center can enhance its biological activity.[2][5] The 3,5-dimethylphenyl moiety may increase the lipophilicity of the complex, potentially improving its cell membrane permeability and overall bioavailability. Potential therapeutic areas include:
-
Anticancer Agents: Metal complexes are a cornerstone of cancer chemotherapy. Thiourea-containing complexes of metals like platinum, palladium, and gold have demonstrated significant cytotoxic activity against various cancer cell lines.[4]
-
Antimicrobial Agents: The increasing challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiourea-metal complexes have shown promising activity against a range of bacterial and fungal pathogens.[2][4]
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific transition metals and desired complex stoichiometries. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of 1-(3,5-Dimethylphenyl)thiourea
This protocol is adapted from the known synthesis of similar N-aryl thioureas.[6][9]
Materials:
-
3,5-Dimethylaniline
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylaniline (0.1 mol) in ethanol (100 mL).
-
In a separate beaker, prepare a solution of ammonium thiocyanate (0.11 mol) in water (50 mL).
-
Slowly add the ammonium thiocyanate solution to the aniline solution with vigorous stirring.
-
Add concentrated hydrochloric acid (10 mL) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice (200 g). A white precipitate should form.
-
Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(3,5-dimethylphenyl)thiourea.
-
Dry the purified product in a vacuum oven at 50-60 °C.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and melting point).
Protocol 2: General Synthesis of Transition Metal Complexes with 1-(3,5-Dimethylphenyl)thiourea
This protocol describes a general method for the synthesis of transition metal complexes with the prepared ligand.[2] The stoichiometry (ligand to metal ratio) can be varied to obtain different coordination complexes.
Materials:
-
1-(3,5-Dimethylphenyl)thiourea (L)
-
Transition metal salt (e.g., CuCl₂, NiCl₂·6H₂O, PdCl₂, ZnCl₂)
-
Methanol or Ethanol
-
Acetone
Procedure:
-
Dissolve the 1-(3,5-dimethylphenyl)thiourea ligand (2 mmol) in a suitable solvent (e.g., 50 mL of methanol or acetone) in a round-bottom flask with magnetic stirring. Gently warm the solution if necessary to ensure complete dissolution.
-
In a separate beaker, dissolve the transition metal salt (1 mmol) in the same solvent (25 mL).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours. In many cases, a precipitate of the metal complex will form during this time.
-
If a precipitate forms, cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid complex by filtration using a Büchner funnel.
-
Wash the precipitate with small portions of the cold solvent to remove any unreacted starting materials.
-
Dry the resulting complex in a vacuum desiccator over a suitable drying agent (e.g., anhydrous CaCl₂ or silica gel).
-
Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction to determine its structure.
Data Presentation
Quantitative data from the characterization of synthesized complexes should be summarized for clarity and comparative analysis.
Table 1: Physicochemical and Spectroscopic Data for Hypothetical M(II)-bis(this compound) Complexes
| Complex Formula | Color | Yield (%) | Melting Point (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Selected FT-IR Bands (cm⁻¹) ν(N-H) | ν(C=S) | ν(M-S) |
| [Cu(L)₂Cl₂] | Green | 85 | >250 | 15 | 3250 | 750 | 420 |
| [Ni(L)₂Cl₂] | Pale Green | 80 | >250 | 12 | 3260 | 745 | 415 |
| [Pd(L)₂Cl₂] | Yellow | 90 | >250 | 10 | 3245 | 755 | 430 |
| [Zn(L)₂Cl₂] | White | 92 | >250 | 8 | 3265 | 740 | 410 |
Note: The data presented in this table is hypothetical and serves as an example for organizing experimental results.
Visualizations
Diagrams illustrating key processes and relationships can aid in understanding the experimental workflow and the logic behind the application of these complexes.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 3. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 5. Unlocking the biological potential of transition metal complexes with Thiosemicarbazone ligands: Insights from computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols: 3,5-Dimethylphenylthiourea as a Corrosion Inhibitor for Mild Steel
Disclaimer: As of the current date, publicly available research specifically detailing the application of 3,5-Dimethylphenylthiourea as a corrosion inhibitor for mild steel is limited. The following application notes and protocols are based on established methodologies for evaluating thiourea derivatives as corrosion inhibitors and include representative data from studies on similar compounds to serve as a practical guide for researchers.
Introduction
Thiourea and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[1] Their efficacy is attributed to the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents.[2] The molecular structure, including the presence and position of substituent groups on the phenyl ring, can significantly influence the inhibition efficiency.[1] This document provides a comprehensive guide for the evaluation of this compound as a potential corrosion inhibitor for mild steel.
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of 3,5-dimethylaniline with an isothiocyanate precursor. A general method for the synthesis of N-arylthioureas is the reaction of the corresponding aniline with ammonium thiocyanate in the presence of an acid.
Reaction Scheme:
(CH₃)₂C₆H₃NH₂ + NH₄SCN → (CH₃)₂C₆H₃NHCSNH₂ + NH₃
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 3,5-dimethylaniline and a molar equivalent of ammonium thiocyanate.
-
Add a suitable solvent, such as ethanol or a mixture of water and hydrochloric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure compound.
Experimental Protocols for Corrosion Inhibition Studies
The evaluation of a new corrosion inhibitor typically involves a combination of gravimetric and electrochemical methods to determine its effectiveness and understand its mechanism of action.
This is a fundamental and straightforward method to determine the corrosion rate and the inhibition efficiency.
Procedure:
-
Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm). Abrade the coupons with successively finer grades of emery paper (e.g., 400, 600, 800, 1200 grit), rinse with deionized water, degrease with acetone, and dry in a desiccator.
-
Initial Weighing: Accurately weigh the prepared coupons to four decimal places using an analytical balance.
-
Immersion Test: Immerse the weighed coupons in a corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound in beakers.[3]
-
Exposure: Maintain the beakers at a constant temperature (e.g., 25 °C, 40 °C, 60 °C) in a water bath for a specified period (e.g., 6, 24, 48 hours).[3]
-
Final Weighing: After the exposure time, remove the coupons, carefully wash them with a cleaning solution (e.g., Clarke's solution: 20 g Sb₂O₃ + 50 g SnCl₂ in 1 L concentrated HCl), rinse with deionized water and acetone, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR (g cm⁻² h⁻¹) = ΔW / (A * t) where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[4]
-
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. These tests are typically performed using a three-electrode setup in an electrochemical cell, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[5]
3.2.1. Potentiodynamic Polarization (PDP)
PDP measurements are used to determine the corrosion current density (i_corr) and to understand the effect of the inhibitor on the anodic and cathodic reactions.
Procedure:
-
Electrode Preparation: Prepare a mild steel working electrode by embedding a rod in an insulating resin, leaving a known surface area exposed. Prepare the surface as described for the weight loss coupons.
-
Stabilization: Immerse the electrodes in the test solution (corrosive medium with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[5]
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] * 100 where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[4]
-
3.2.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
Procedure:
-
Electrode Setup and Stabilization: Use the same three-electrode setup as for PDP and allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] * 100 where R_ct₀ and R_ctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison. Below are examples of how data for thiourea derivatives are typically presented.
Table 1: Example of Weight Loss Data for a Thiourea Derivative on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (g cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| Blank | 50.2 | 0.00125 | - |
| 0.1 | 15.1 | 0.00038 | 69.9 |
| 0.5 | 8.5 | 0.00021 | 83.1 |
| 1.0 | 4.1 | 0.00010 | 92.0 |
| 5.0 | 2.0 | 0.00005 | 96.0 |
Table 2: Example of Potentiodynamic Polarization Data for a Thiourea Derivative on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | E_corr (mV vs. SCE) | i_corr (µA cm⁻²) | Anodic Tafel Slope (βa) (mV dec⁻¹) | Cathodic Tafel Slope (βc) (mV dec⁻¹) | Inhibition Efficiency (%) |
| Blank | -480 | 550 | 75 | 120 | - |
| 0.1 | -475 | 165 | 72 | 115 | 70.0 |
| 0.5 | -470 | 95 | 70 | 110 | 82.7 |
| 1.0 | -465 | 45 | 68 | 108 | 91.8 |
| 5.0 | -460 | 22 | 65 | 105 | 96.0 |
Table 3: Example of Electrochemical Impedance Spectroscopy Data for a Thiourea Derivative on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | R_s (Ω cm²) | R_ct (Ω cm²) | C_dl (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | 1.5 | 50 | 150 | - |
| 0.1 | 1.6 | 160 | 80 | 68.8 |
| 0.5 | 1.5 | 300 | 50 | 83.3 |
| 1.0 | 1.7 | 550 | 35 | 90.9 |
| 5.0 | 1.6 | 1200 | 20 | 95.8 |
Visualizations
Caption: Generalized workflow for evaluating this compound as a corrosion inhibitor.
Caption: Proposed mechanism of corrosion inhibition by this compound on a mild steel surface.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3,5-Dimethylphenylthiourea
Abstract
This application note details a sensitive and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3,5-Dimethylphenylthiourea. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control. The method utilizes a C18 column with a photodiode array (PDA) detector, offering excellent linearity, accuracy, and precision. All experimental procedures, including instrument conditions, sample preparation, and data analysis, are outlined to ensure reproducibility.
Introduction
This compound is a chemical compound with potential applications in various fields, including pharmaceuticals and material science. Accurate and reliable quantification of this compound is crucial for research, development, and quality assurance purposes. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds.[1] This application note presents a robust RP-HPLC method developed for the quantitative analysis of this compound.
Experimental
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array detector.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC System |
| Detector | Photodiode Array (PDA) Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Acetic Acid in Water (85:15, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm[2] |
| Run Time | 10 minutes |
-
This compound (analytical standard, >99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (glacial, analytical grade)
-
Methanol (HPLC grade)
A stock solution of this compound (1 mg/mL) was prepared by accurately weighing 10 mg of the standard and dissolving it in 10 mL of methanol in a volumetric flask.[3] Working standard solutions were prepared by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
For the analysis of bulk drug substance, accurately weigh a portion of the powder to prepare a 0.5 mg/mL solution in methanol.[4] For formulated products, a quantity of the powdered formulation equivalent to the target concentration of this compound should be accurately weighed and dissolved in methanol. All sample solutions must be filtered through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.[4]
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50.2 |
| 5 | 251.5 |
| 10 | 503.1 |
| 20 | 1005.8 |
| 50 | 2514.3 |
| Linearity | y = 50.25x + 0.88 |
| Correlation Coefficient (R²) | 0.9998 |
The precision of the method was determined by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas was calculated.
Table 3: Precision Data
| Parameter | Intra-day Precision (n=6) | Inter-day Precision (n=6, 3 days) |
| Concentration (µg/mL) | 20 | 20 |
| Mean Peak Area | 1006.2 | 1008.5 |
| Standard Deviation | 8.5 | 12.1 |
| RSD (%) | 0.84% | 1.20% |
The accuracy of the method was assessed by performing a recovery study. A known amount of this compound was spiked into a placebo matrix at three different concentration levels. The percentage recovery was then calculated.
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 16 | 15.8 | 98.8 |
| 100% | 20 | 20.1 | 100.5 |
| 120% | 24 | 23.7 | 98.8 |
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was calculated as 3.3 times the standard deviation of the y-intercept of the regression line divided by the slope, and the LOQ was calculated as 10 times this value.[3]
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.69[2] |
| LOQ | 1.95[2] |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC method.
References
Application Note and Protocols for Screening the Anticancer Activity of 3,5-Dimethylphenylthiourea Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potential anticancer properties.[1][2] This document provides a comprehensive set of protocols for the initial screening and characterization of the anticancer activity of 3,5-Dimethylphenylthiourea derivatives. The workflow begins with a primary cytotoxicity screening to determine the effective concentration range, followed by more detailed assays to elucidate the mechanism of cell death, specifically focusing on apoptosis and cell cycle arrest. These protocols are designed to be robust and adaptable for use in a standard cell biology or drug discovery laboratory.
Overall Experimental Workflow
The screening process follows a logical progression from broad cytotoxicity assessment to specific mechanistic studies. This hierarchical approach ensures an efficient use of resources, with the most promising compounds advancing to more in-depth analysis.
References
Application Notes and Protocols: Synthesis and Applications of 3,5-Dimethylphenylthiourea Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from 3,5-dimethylphenylthiourea. The content includes detailed experimental protocols for the synthesis of a closely related ligand, 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-(diphenylphosphino)ethyl)thiourea, and its metal complexes, as well as methodologies for evaluating their biological activities. The protocols and data presented for this analogue can serve as a valuable starting point for the investigation of this compound metal complexes.
I. Application Notes
Thiourea derivatives and their metal complexes are a class of compounds that have garnered significant interest in medicinal and materials chemistry.[1] The presence of both sulfur and nitrogen donor atoms allows thiourea ligands to coordinate with a variety of metal ions, forming stable complexes with diverse geometries and electronic properties.[2] This versatility has led to the exploration of their applications in various fields, including catalysis, materials science, and particularly in drug development.
The biological activity of thiourea metal complexes is often attributed to the synergistic effect of the thiourea ligand and the metal center.[1] Coordination to a metal ion can enhance the therapeutic properties of the thiourea ligand, leading to increased efficacy and novel mechanisms of action.[3] Key areas of application for these complexes include:
-
Anticancer Agents: Many thiourea metal complexes have demonstrated potent cytotoxic activity against a range of cancer cell lines.[3][4] Their mechanisms of action are varied and can include induction of apoptosis, inhibition of key enzymes, and generation of reactive oxygen species (ROS).[5] Gold(I) and silver(I) complexes, in particular, have shown promising results.[6]
-
Antimicrobial Agents: The coordination of metal ions such as copper(II), nickel(II), and zinc(II) to thiourea ligands has been shown to result in significant antibacterial and antifungal activity.[7][8] These complexes can disrupt microbial cell membranes, inhibit essential enzymes, and interfere with DNA replication.[7]
The 3,5-dimethylphenyl substituent on the thiourea backbone is expected to influence the lipophilicity and steric properties of the ligand, which in turn can affect the stability, bioavailability, and biological activity of the resulting metal complexes. While specific data for this compound metal complexes is limited in publicly available literature, the study of analogous structures provides a strong rationale for their investigation as potential therapeutic agents.
II. Experimental Protocols
Note: The following protocols are adapted from the synthesis and evaluation of a structurally similar ligand, 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-(diphenylphosphino)ethyl)thiourea, and its metal complexes.[6] These should be considered as a starting point and may require optimization for this compound.
Protocol 1: Synthesis of 1-(3,5-disubstituted-phenyl)thiourea Ligand
This protocol describes the synthesis of a thiourea ligand via the reaction of an isothiocyanate with a primary amine.
Materials:
-
3,5-Dimethylphenyl isothiocyanate
-
2-(Diphenylphosphino)ethylamine
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Stirring apparatus
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve 2-(diphenylphosphino)ethylamine (1.0 equivalent) in dichloromethane.
-
To this solution, add 3,5-dimethylphenyl isothiocyanate (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, partially evaporate the solvent under reduced pressure.
-
Precipitate the product by adding hexane.
-
Filter the solid product and wash it with several portions of hexane.
-
Dry the purified ligand under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and FT-IR spectroscopy.
Protocol 2: Synthesis of Metal Complexes
This protocol provides a general procedure for the synthesis of metal complexes with the thiourea ligand. The example below is for a silver(I) complex.
Materials:
-
Synthesized this compound ligand (e.g., 1-(3,5-dimethylphenyl)-3-(2-(diphenylphosphino)ethyl)thiourea)
-
[Ag(OTf)(PPh₃)] (Silver(I) trifluoromethanesulfonate triphenylphosphine)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Stirring apparatus
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere, dissolve the thiourea ligand (1.0 equivalent) in dichloromethane.
-
In a separate flask, dissolve [Ag(OTf)(PPh₃)] (1.0 equivalent) in dichloromethane.
-
Slowly add the silver precursor solution to the ligand solution with continuous stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Reduce the solvent volume under vacuum.
-
Precipitate the complex by adding hexane.
-
Filter the solid, wash with hexane, and dry under vacuum.
-
Characterize the complex using NMR, FT-IR, and elemental analysis.
Protocol 3: Evaluation of Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized metal complexes in DMSO.
-
Dilute the stock solutions with cell culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the complexes. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48-72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 4: Evaluation of Antimicrobial Activity (Agar Disc Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized complexes.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar or other suitable agar medium
-
Sterile paper discs (6 mm diameter)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare sterile agar plates.
-
Inoculate the surface of the agar plates uniformly with a standardized microbial suspension using a sterile swab.
-
Prepare solutions of the metal complexes in a suitable solvent (e.g., DMSO) at a specific concentration.
-
Impregnate sterile paper discs with a known volume (e.g., 10 µL) of the complex solutions.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Include a negative control (solvent-only disc) and a positive control (standard antibiotic or antifungal disc).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
III. Quantitative Data
Table 1: Anticancer Activity of Gold(I) and Silver(I) Complexes of a Thiourea Analogue
| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| [Ag(T1)(PPh₃)]OTf | HeLa | 1.25 | [6] |
| A549 | 2.54 | [6] | |
| Jurkat | 3.12 | [6] | |
| [Au(T1)(PPh₃)]OTf | HeLa | 1.89 | [6] |
| A549 | 2.11 | [6] | |
| Jurkat | 4.23 | [6] | |
| [Au(T1)₂]OTf | HeLa | 0.78 | [6] |
| A549 | 1.55 | [6] | |
| Jurkat | 2.87 | [6] |
Table 2: Antimicrobial Activity of Representative Thiourea Metal Complexes
| Complex | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Ni(II)-thiourea derivative | S. aureus | - | 50-100 | [7] |
| E. coli | - | 100-200 | [7] | |
| C. albicans | - | 25-50 | [7] | |
| Cu(II)-thiourea derivative | S. aureus | - | 50-100 | [7] |
| E. coli | - | 100-200 | [7] | |
| C. albicans | - | 25-50 | [7] |
IV. Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of this compound metal complexes.
Caption: Mitochondria-mediated apoptosis signaling pathway induced by a gold(I)-thiourea complex.
References
- 1. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 2. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activity of Ni(ii) and Zn(ii) complexes based on new unsymmetrical salophen-type ligands: synthesis, characterization and single-crystal X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Novel complex compounds of nickel with 3-(1-phenyl-2,3-dimethyl-pyrazolone-5)azopentadione-2,4: synthesis, NBO analysis, reactivity descriptors and in silico and in vitro anti-cancer and bioactivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to resolve "oiling out" during 3,5-Dimethylphenylthiourea recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the recrystallization of 3,5-Dimethylphenylthiourea, with a specific focus on the phenomenon of "oiling out."
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during recrystallization?
A4: "Oiling out" is a phenomenon where a compound, upon cooling from a hot solution, separates as a liquid (an "oil") instead of forming solid crystals.[1] This typically occurs when the solute is still liquid at the temperature of saturation.[2] The resulting oil is often an impure, supercooled liquid that may solidify into a non-crystalline glass or amorphous solid upon further cooling, trapping impurities and defeating the purpose of recrystallization.[1][2]
Q2: What are the primary causes of "oiling out" for this compound?
A2: Several factors can cause this compound to oil out:
-
High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution above its melting point.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of crystal nucleation and growth, favoring the formation of an amorphous oil.
-
Inappropriate Solvent Choice: This is a common cause. Oiling out often happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute.[1] Given that this compound has a melting point of 168-172 °C, using a high-boiling point solvent increases this risk.[3]
-
Presence of Impurities: Significant amounts of impurities can depress the melting point of the compound, making it more prone to oiling out even in lower-boiling solvents.[2]
Q3: How can I prevent "oiling out" from occurring?
A3: Proactive measures are the most effective way to avoid oiling out:
-
Select an Appropriate Solvent: Choose a solvent with a boiling point lower than the melting point of this compound (168-172 °C). Ethanol (b.p. 78 °C) or ethanol/water mixtures are often suitable for thiourea derivatives.[4]
-
Ensure Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Do not place it directly into an ice bath. Slow cooling is crucial for the formation of well-ordered, pure crystals.[5]
-
Use the Correct Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Using excessive solvent can lead to poor recovery, while using too little can lead to premature precipitation or oiling out.[1]
-
Induce Crystallization: If crystals are slow to form, you can introduce a "seed crystal" (a tiny particle of the pure compound) or gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[1]
Q4: My this compound has already oiled out. What should I do?
A4: If your compound has oiled out, you can often salvage the purification. The key is to re-dissolve the oil and attempt the crystallization again under more controlled conditions.
-
Reheat the mixture until the oil completely redissolves into a clear solution.
-
Add a small amount of additional hot solvent to decrease the saturation point slightly.
-
Allow the solution to cool much more slowly. Consider insulating the flask to prolong the cooling period.
-
If oiling persists, consider changing the solvent system entirely, perhaps to a lower-boiling point solvent or a mixed-solvent system.
Troubleshooting Guide: Resolving "Oiling Out"
This guide provides a systematic approach to diagnosing and solving the issue of oiling out during the recrystallization of this compound.
Problem: An oil has formed instead of crystals upon cooling the hot solution.
Logical Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting "oiling out."
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 97480-60-9 | [3][5] |
| Molecular Formula | C₉H₁₂N₂S | [3] |
| Molecular Weight | 180.27 g/mol | [3] |
| Melting Point (m.p.) | 168-172 °C | [3][5] |
| Appearance | Solid / Crystalline Powder | [3] |
Table 2: Properties of Common Recrystallization Solvents for Reference
This table provides data on common solvents to aid in selecting a system with a boiling point well below the melting point of this compound.
| Solvent | Boiling Point (°C) | Notes on Suitability for Thioureas |
| Water | 100 | Good for some polar derivatives; often used as an anti-solvent with alcohols. |
| Ethanol | 78.5 | Frequently used and recommended for N-aryl thioureas. [4] |
| Methanol | 64.7 | Good solubility, but lower boiling point may require more solvent. |
| Isopropanol | 82.5 | A good alternative to ethanol. |
| Acetone | 56 | May be too good a solvent at room temperature, leading to low recovery. |
| Ethyl Acetate | 77.1 | Can be effective, often used in a mixed system with hexanes. |
| Toluene | 110.6 | High risk of oiling out due to boiling point being too close to the solute's melting point. |
Experimental Protocols
Recommended Protocol for Recrystallization of this compound
This protocol is based on general procedures for purifying thiourea derivatives and is designed to minimize the risk of oiling out.[1][4] Ethanol is recommended as the initial solvent of choice.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Stemless funnel and fluted filter paper
-
Buchner funnel and filter flask
-
Boiling chips or magnetic stir bar
Workflow for Recrystallization
Caption: A standard workflow for single-solvent recrystallization.
Procedure:
-
Solvent Preparation: Place the primary solvent (e.g., ethanol) in a clean Erlenmeyer flask with a boiling chip and heat it to a gentle boil on a hot plate.
-
Dissolution: In a separate Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add the minimum amount of hot ethanol dropwise while stirring until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. To do this, place a stemless funnel with fluted filter paper into the neck of a third, pre-warmed Erlenmeyer flask on the hot plate. Pour the hot solution through the filter paper quickly to remove the impurities.
-
Crystallization: Remove the flask containing the clear, hot solution from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this process.[1]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely, either by air drying on the filter paper or by transferring them to a desiccator. The purity of the final product can be assessed by taking a melting point.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3,5-Dimethylphenyl)thiourea 97 97480-60-9 [sigmaaldrich.com]
- 4. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
Technical Support Center: Optimizing Synthesis of 3,5-Dimethylphenylthiourea Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,5-dimethylphenylthiourea derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound derivatives?
The most prevalent and generally high-yielding method is the reaction of 3,5-dimethylphenyl isothiocyanate with a primary or secondary amine.[1] This nucleophilic addition reaction is typically straightforward and forms the thiourea linkage.
Q2: I am not getting the desired product. What are the possible reasons?
Several factors could lead to reaction failure:
-
Poor quality of starting materials: 3,5-dimethylphenyl isothiocyanate can degrade over time, especially if exposed to moisture. It is advisable to use freshly prepared or purified isothiocyanate.
-
Low nucleophilicity of the amine: If the amine you are using has electron-withdrawing groups, it may be a poor nucleophile, leading to a sluggish or nonexistent reaction.[2]
-
Steric hindrance: Bulky substituents on either the isothiocyanate or the amine can impede the reaction.
-
Inappropriate solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like acetone or dichloromethane (DCM) are commonly used.[1][3]
Q3: My reaction yield is very low. How can I optimize it?
Low yields are a common issue in organic synthesis. Here are some strategies to improve the yield of your this compound derivative synthesis:
-
Increase reaction temperature: Gently heating the reaction mixture can often overcome activation energy barriers, especially in cases of low nucleophilicity or steric hindrance.
-
Prolong reaction time: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is slow, extending the reaction time may be necessary.
-
Use a catalyst: In some cases, a mild base like triethylamine (TEA) can be added to activate the amine, particularly if it is a poor nucleophile.
-
Check stoichiometry: Ensure the molar ratio of your reactants is appropriate. Typically, a 1:1 or a slight excess of one reactant is used.
Q4: I am observing multiple spots on my TLC, indicating the presence of impurities. What are the likely side products and how can I purify my compound?
Common impurities can include unreacted starting materials or side products from the degradation of the isothiocyanate. The primary methods for purification are:
-
Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Ethanol is often a good starting point for recrystallization of thiourea derivatives.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a standard technique. A solvent system of hexane and ethyl acetate is often effective for eluting thiourea derivatives.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degradation of 3,5-dimethylphenyl isothiocyanate. | Use freshly prepared or distilled isothiocyanate. Store under an inert atmosphere and away from moisture. |
| Low nucleophilicity of the amine reactant. | Add a non-nucleophilic base such as triethylamine (TEA) to the reaction mixture. Consider using a more forcing solvent or increasing the reaction temperature. | |
| Steric hindrance between reactants. | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can sometimes be effective in overcoming steric barriers. | |
| Reaction Stalls (Incomplete Conversion) | Insufficient activation energy. | Gently heat the reaction mixture and monitor by TLC until the starting material is consumed. |
| Reversible reaction. | If applicable, use a slight excess of one of the reactants to drive the equilibrium towards the product. | |
| Formation of Multiple Byproducts | Reaction temperature is too high. | Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Presence of water in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Difficulty in Product Isolation | Product is an oil and does not precipitate. | Remove the solvent under reduced pressure and attempt purification by column chromatography. |
| Product is highly soluble in the reaction solvent. | Concentrate the reaction mixture and try to induce precipitation by adding a non-polar solvent (e.g., hexane) or by cooling in an ice bath. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of N-Aryl Thiourea Derivatives
| Starting Amine | Isothiocyanate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2-phenylenediamine | 1-naphthyl isothiocyanate | Dichloromethane | Reflux | 23 | 63 | [3] |
| 1,3-phenylenediamine | 1-naphthyl isothiocyanate | Dichloromethane | Reflux | 24 | 82 | [3] |
| 1,4-phenylenediamine | 1-naphthyl isothiocyanate | Dichloromethane | Reflux | 28 | 95 | [3] |
| Benzaldehyde, Phenol, Thiourea | - | Neat | 100 | - | 86 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1-(3,5-Dimethylphenyl)-3-phenylthiourea
This protocol describes a general procedure for the synthesis of a representative this compound derivative.
Materials:
-
3,5-Dimethylaniline
-
Phenyl isothiocyanate
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Hexane
-
Ethyl acetate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3,5-dimethylaniline (1.21 g, 10 mmol) in 20 mL of anhydrous ethanol.
-
To this solution, add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise at room temperature with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the progress of the reaction by TLC using a 4:1 hexane:ethyl acetate solvent system. The reaction is complete when the starting materials are no longer visible on the TLC plate.
-
If the reaction is sluggish, gently heat the mixture to reflux for 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product should form.
-
If no precipitate forms, reduce the volume of the solvent by rotary evaporation and cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the crystals with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield pure 1-(3,5-dimethylphenyl)-3-phenylthiourea.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 1-(3,5-Dimethylphenyl)-3-phenylthiourea.
Caption: Potential signaling pathways modulated by thiourea derivatives.
References
Technical Support Center: Purification of 3,5-Dimethylphenylthiourea
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the purity of 3,5-Dimethylphenylthiourea following its synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
A1: Depending on the synthetic route, common impurities may include:
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Unreacted Starting Materials: 3,5-dimethylaniline or 3,5-dimethylphenyl isothiocyanate may remain if the reaction has not gone to completion.
-
Symmetrical Diarylthiourea: If the synthesis involves the reaction of 3,5-dimethylaniline with a thiocarbonyl source, the formation of N,N'-bis(3,5-dimethylphenyl)thiourea is a possible byproduct.
-
Degradation Products: Aryl isothiocyanates can be sensitive to heat, potentially leading to the formation of various side products.[1]
-
Byproducts from Reagents: Impurities can also arise from the reagents used, such as byproducts from the formation of the thiocarbonylating agent.
Q2: What is the target melting point for pure this compound?
A2: The melting point of pure this compound is reported to be in the range of 168-172 °C. A broad melting range or a melting point lower than this range typically indicates the presence of impurities.
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Troubleshooting Guides
Recrystallization Issues
Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Q4: My crude product is not dissolving in the hot recrystallization solvent. What should I do?
A4: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent until the solid dissolves completely.[1]
-
Inappropriate Solvent: The chosen solvent may not be suitable for your compound. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] You may need to screen for a more appropriate solvent. Common choices for N-aryl thioureas include ethanol, isopropanol, or solvent mixtures like ethanol-water.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If the majority of the product dissolves but some solid remains, a hot filtration step is necessary to remove these impurities before allowing the solution to cool.
Q5: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
A5: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there is a high concentration of impurities.[1] To address this:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, add more solvent to lower the saturation point, and allow it to cool slowly.
-
Lower the Boiling Point of the Solvent System: If using a solvent mixture, you can adjust the ratio to lower the overall boiling point.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can provide nucleation sites for crystal growth.
-
Seed the Solution: Adding a tiny crystal of pure this compound can induce crystallization.
Q6: I have a low yield of crystals after recrystallization. How can I improve it?
A6: Low recovery can be due to:
-
Using Too Much Solvent: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation. If this occurs, you can evaporate some of the solvent to concentrate the solution and attempt crystallization again.
-
Premature Crystallization: If the compound crystallizes during hot filtration, you can lose a significant portion of your product. Ensure the funnel and receiving flask are pre-heated.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography Issues
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
Q7: My compound is not moving from the origin on the TLC plate, even with a polar solvent system. What should I do?
A7: If your compound is highly polar and adheres strongly to the silica gel, you may need to use a more polar mobile phase. For N-aryl thioureas, which can exhibit polarity due to the thiourea moiety, consider the following:
-
Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Add a Small Amount of a Highly Polar Solvent: Adding a small amount (e.g., 1-2%) of methanol or isopropanol to your eluent can significantly increase its polarity and help elute highly retained compounds.
Q8: The separation between my desired product and an impurity is poor on the column. How can I improve the resolution?
A8: To improve separation:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems of differing polarities to find the optimal mobile phase that provides the best separation between your product and the impurity. A good starting point for N-aryl thioureas is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone.
-
Use a Gradient Elution: Start with a less polar mobile phase to elute the less polar impurities, and then gradually increase the polarity of the mobile phase to elute your desired compound and then the more polar impurities.
-
Choose an Appropriate Stationary Phase: While silica gel is the most common stationary phase, for certain separations, other materials like alumina or reverse-phase silica (e.g., C18) might provide better results.
Data Presentation
The following table provides representative data on the expected purity of this compound after different purification methods. The actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Conditions | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization | Single solvent (e.g., Ethanol) | > 98% | Simple, scalable, can yield high-purity crystals. | Can have lower recovery, may not remove impurities with similar solubility. |
| Solvent pair (e.g., Dichloromethane/Hexane) | > 98% | Allows for fine-tuning of solubility. | More complex to optimize the solvent ratio. | |
| Silica Gel Column Chromatography | Gradient Elution (e.g., Hexane/Ethyl Acetate) | > 99% | Can separate compounds with very similar polarities. | More time-consuming, requires more solvent, may have lower recovery. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate while gently swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: First, analyze the crude mixture by TLC to determine a suitable mobile phase. Test various ratios of hexane and ethyl acetate. An ideal solvent system will give the this compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack evenly, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen mobile phase. If using a gradient, start with a low polarity (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3, 1:1, etc.).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
References
Stability issues of 3,5-Dimethylphenylthiourea in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3,5-Dimethylphenylthiourea in various solvents. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound, like other thiourea derivatives, is primarily affected by several environmental factors:
-
Temperature: Elevated temperatures can accelerate thermal decomposition.[1]
-
pH: The compound's stability in aqueous solutions is pH-dependent. Both strongly acidic and alkaline conditions can promote hydrolysis.[1][2]
-
Light: Exposure to UV light may lead to photodegradation.[2]
-
Humidity and Moisture: Thiourea derivatives can be hygroscopic, and the presence of water can facilitate hydrolysis and oxidative degradation.[1]
-
Oxidation: The thiourea functional group is susceptible to oxidation, which can be catalyzed by air or trace metal ions.[1]
Q2: What are the visible signs of this compound degradation?
A2: Degradation of solid this compound or its solutions may be indicated by:
-
Color Change: A noticeable yellowing of the typically white crystalline solid.[1]
-
Odor: The emission of ammonia or sulfur-like odors, suggesting thermal decomposition or hydrolysis.[1]
-
Clumping: The solid material may become clumpy or sticky due to moisture absorption.[1]
-
Insolubility: Formation of insoluble particles or precipitates in a solution that was previously clear.[1]
Q3: What are the recommended storage conditions for this compound and its stock solutions?
A3: To maintain the integrity of this compound:
-
Solid Compound: Store in a tightly sealed, amber glass container in a cool, dark, and dry place, preferably at a controlled room temperature below 30°C.[1] For long-term storage, consider purging the container with an inert gas like nitrogen.[1]
-
Stock Solutions: Prepare fresh solutions when possible. If storage is necessary, keep them in tightly sealed, light-protected (amber or foil-wrapped) vials at low temperatures, such as -20°C or -80°C.[2] It is also advisable to prepare smaller aliquots to minimize freeze-thaw cycles.[2]
Q4: Which solvents are recommended for dissolving this compound?
A4: The choice of solvent depends on the experimental requirements. Thiourea derivatives are generally soluble in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] Solubility in alcohols may also be possible.[2] Aqueous solubility is often limited, and the use of a co-solvent might be necessary for aqueous applications.[2] It is crucial to test the solubility in your chosen solvent system before preparing high-concentration stock solutions.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound leading to reduced purity. | Use a fresh batch of this compound. Before use, confirm the purity of the stored compound using an appropriate analytical method like HPLC or melting point determination.[1] |
| Precipitate or cloudiness in solution | Poor solubility or degradation leading to insoluble byproducts. | Confirm the compound's solubility in the selected solvent.[2] Consider using a co-solvent system or gently warming the solution to aid dissolution.[2] Always prepare fresh solutions before use.[1] |
| Discoloration (yellowing) of the solid compound | Oxidation or photodegradation. | Store the compound in a tightly sealed, amber glass container in a cool, dark, and dry environment.[1] Purging the container with an inert gas can also help prevent oxidation.[1] |
| Ammonia or sulfur-like odor | Thermal decomposition or hydrolysis. | Store the compound at a controlled, cool temperature. Avoid exposure to moisture.[1] |
Stability of Thiourea Derivatives in Different Solvent Types (Qualitative)
| Solvent Class | Examples | Expected Solubility | Potential Stability Concerns |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | Generally stable, but check for solvent purity as contaminants can catalyze degradation. |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Susceptible to hydrolysis, especially at non-neutral pH.[1][2] |
| Non-Polar | Hexane, Toluene | Low | Limited solubility is the primary concern. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Generally suitable for short-term use; long-term stability should be verified. |
Experimental Protocols
Protocol: Accelerated Stability Testing of this compound
This protocol outlines a general method to assess the stability of this compound in a chosen solvent under accelerated conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the desired solvent (e.g., DMSO, ethanol) to a known concentration.
-
Filter the solution through a 0.45 µm filter.[1]
-
-
Incubation:
-
Aliquot the stock solution into several amber glass vials and seal them tightly.
-
Place the vials under different conditions for accelerated degradation:
-
Keep a control sample stored under ideal conditions (e.g., -80°C, protected from light).
-
-
Time Points:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each condition.[1]
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of this compound.[1]
-
Stability-Indicating HPLC Method (General Example)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of water and acetonitrile (MeCN) is often effective.[1] The addition of a small amount of acid (e.g., phosphoric acid) may be necessary to control the pH and improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV detector at a suitable wavelength (e.g., 200 nm or 242 nm).[1]
Visualizations
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting logic for investigating compound degradation.
References
Preventing degradation of 3,5-Dimethylphenylthiourea during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,5-Dimethylphenylthiourea to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of thiourea derivatives, the primary degradation pathways are likely to be:
-
Thermal Decomposition: At elevated temperatures, thiourea and its derivatives can decompose. This process may involve isomerization followed by the release of gases such as ammonia, hydrogen sulfide, and carbon disulfide.[1][2][3]
-
Hydrolysis: The thiourea functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to the formation of corresponding ureas, amines, and sulfides.
-
Oxidation: Thioureas are susceptible to oxidation by various oxidizing agents, which can result in the formation of ureas, sulfides, and oxides of sulfur and nitrogen.
-
Photodegradation: Exposure to UV light can induce degradation in aryl thiourea compounds.[4][5]
Q3: What are the visible signs of this compound degradation?
Visible signs of degradation may include a change in color, caking of the powder, or the detection of an unusual odor (e.g., sulfurous smell). However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the compound's integrity.
Q4: How can I check the purity of my stored this compound?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to assess the purity of your sample. This method can separate the intact this compound from its potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound leading to lower effective concentration or interference from degradation products. | 1. Verify the storage conditions of your compound. 2. Perform a purity check using a stability-indicating HPLC method. 3. If degradation is confirmed, use a fresh, properly stored batch of the compound for your experiments. |
| Change in physical appearance (e.g., color, texture) | Exposure to heat, light, or moisture. | 1. Discard the affected batch of the compound. 2. Review your storage procedures to ensure they align with the recommended conditions (2-8°C, protected from light and moisture). |
| Difficulty dissolving the compound | Potential degradation and formation of insoluble byproducts. | 1. Attempt to dissolve a small sample in the intended solvent. If solubility is an issue, it may indicate degradation. 2. Confirm the purity of the compound using an analytical method. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[6][7][8]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature for a specified period.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period.[9]
-
Thermal Degradation: Place the solid compound in an oven at a temperature significantly above the recommended storage temperature (e.g., 60°C or higher) for a specified period.
-
Photodegradation: Expose a solution of the compound to a UV light source for a specified period.
Methodology:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Expose the solutions and solid material to the stress conditions outlined above.
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method to identify and quantify the parent compound and any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength determined by the UV spectrum of this compound. |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Method Development:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the forced degradation study.
-
Optimize the mobile phase composition and gradient to achieve good separation between the parent peak and all degradation product peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Potential Incompatibilities
| Parameter | Recommendation/Information |
| Storage Temperature | 2-8°C |
| Light Exposure | Store in the dark. |
| Humidity | Store in a dry environment with the container tightly sealed. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. |
| Potential Degradation Products | Ammonia, hydrogen sulfide, carbon disulfide, corresponding urea and amine derivatives. |
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for stability assessment and method development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Probing photoprotection properties of lipophilic chain conjugated thiourea-aryl group molecules to attenuate ultraviolet-A induced cellular and DNA damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. ijrpp.com [ijrpp.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 3,5-Dimethylphenylthiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 3,5-Dimethylphenylthiourea during in vitro biological assays.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution. When I add it to my aqueous assay buffer, a precipitate forms immediately. What is happening?
A: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound.[1] It occurs when a compound dissolved in a high concentration of an organic solvent, like DMSO, is rapidly diluted into an aqueous solution where its solubility is significantly lower.[2] The solvent exchange is too fast for the compound to stay in solution, leading to immediate precipitation.
Q2: My assay results with this compound are inconsistent, or the compound appears less potent than expected. Could solubility be the cause?
A: Yes, poor solubility is a major reason for variable and inaccurate biological data.[2][3][4][5] If the compound is not fully dissolved in the assay medium, its effective concentration at the target is lower and unknown, leading to an underestimation of its true activity and poor reproducibility.[3][4][5]
Q3: What is the highest recommended final concentration of DMSO for cell-based assays?
A: The tolerance for DMSO varies between cell lines and assay types. A general guideline is to keep the final DMSO concentration at or below 0.5%.[6] However, it is critical to determine the specific tolerance of your experimental system, as even low concentrations of DMSO can sometimes affect cell viability and enzyme activity.[2]
Q4: I observe precipitation in my assay plate after incubating it for several hours. What could be the cause of this delayed precipitation?
A: Delayed precipitation can be caused by several factors:
-
Temperature Shifts : Moving the plate from room temperature to a 37°C incubator can decrease the solubility of some compounds.[6]
-
Compound Instability : The compound may degrade over time into less soluble byproducts.[1]
-
pH Changes : In cell-based assays, cellular metabolism can alter the pH of the medium, which can affect the solubility of pH-sensitive compounds.[1][6]
-
Interactions with Media Components : The compound might interact with salts, proteins, or other components in the culture medium, leading to precipitation over time.[6]
Q5: Can freeze-thaw cycles of my DMSO stock solution affect the solubility of this compound?
A: Yes, repeated freeze-thaw cycles can lead to compound precipitation within the DMSO stock itself.[3][6] This can happen for two main reasons: DMSO is hygroscopic and can absorb water from the air, which reduces the solubility of hydrophobic compounds.[3] Additionally, slow cooling can encourage the formation of more stable, less soluble crystal polymorphs.[3][5] It is highly recommended to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[6]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate precipitation when adding your DMSO stock of this compound to the aqueous assay buffer, follow these steps.
| Observation | Potential Cause | Recommended Solution |
| A cloudy or milky solution forms instantly. | Exceeding Aqueous Solubility: The final concentration is higher than the compound's solubility limit in the assay medium.[1] | 1. Lower the Concentration: Test a lower final concentration of the compound.[2] 2. Perform a Solubility Test: Determine the maximum soluble concentration using the protocol provided below.[1] |
| Precipitate appears despite being below the theoretical solubility limit. | Rapid Solvent Exchange: Adding the stock solution too quickly into the bulk aqueous buffer causes localized high concentrations.[2] | 1. Use Serial Dilution: Perform one or more intermediate dilution steps in pre-warmed (e.g., 37°C) assay buffer.[1] 2. Modify Addition Technique: Add the DMSO stock dropwise to the assay buffer while vortexing or swirling to ensure rapid mixing.[1][2][6] |
| Low Temperature of Media: Adding the compound stock to cold media can decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media or assay buffers for dilutions.[1][6] |
Issue 2: Poor Data Reproducibility or Low Potency
If your experimental results are inconsistent, it may be due to undetected micro-precipitation.
| Observation | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Incomplete Solubilization: The compound is not fully dissolved, leading to an inconsistent effective concentration.[3][4] | 1. Visual Inspection: Before use, warm the DMSO stock to room temperature and vortex to ensure any precipitates are redissolved.[6] 2. Sonication: Briefly sonicate the final diluted solution to help break up small, non-visible precipitates.[2] |
| IC50 values are higher than expected. | Reduced Effective Concentration: A portion of the compound has precipitated, lowering the concentration available to interact with the biological target.[3][5] | 1. Increase Final DMSO% (with caution): Test if a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) improves results, but first run a vehicle control to check for solvent effects on the assay.[2] 2. Use Formulation Strategies: Consider using solubilizing excipients such as cyclodextrins or surfactants if your assay permits.[7][8] |
Solubility-Enhancing Strategies & Data
| Solvent / Agent | Primary Use | Mechanism of Action | Typical Final Conc. in Assays | Considerations |
| DMSO (Dimethyl sulfoxide) | Primary stock solution solvent | Aprotic polar solvent, dissolves a wide range of nonpolar and polar compounds.[4] | 0.1% - 0.5% (up to 1% in some cases) | Can be toxic to cells at higher concentrations; hygroscopic.[3][5] |
| Ethanol | Co-solvent | Water-miscible organic solvent that can increase the solubility of hydrophobic compounds. | < 1% | Can be toxic to cells and may affect protein stability. |
| PEG 400 (Polyethylene glycol 400) | Co-solvent / Formulation vehicle | Increases solubility by creating a more hydrophobic micro-environment in the aqueous solution. | Assay-dependent | Generally low toxicity but can increase solution viscosity. |
| Cyclodextrins (e.g., HP-β-CD) | Formulation excipient | Forms inclusion complexes by encapsulating the hydrophobic drug molecule within its cavity, increasing aqueous solubility.[7][8] | Assay-dependent | Can sometimes interfere with drug-target binding if the complex is too stable. |
| Surfactants (e.g., Tween® 80) | Formulation excipient | Forms micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[8] | < 0.1% | Can disrupt cell membranes and denature proteins; assay compatibility must be verified. |
Experimental Protocols
Protocol 1: Preparation of Working Solutions via Serial Dilution
This protocol is designed to minimize precipitation when diluting a hydrophobic compound from a DMSO stock into an aqueous buffer.
-
Prepare High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.
-
Pre-warm Aqueous Buffer: Warm your complete assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).[1][6]
-
Create an Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock in the pre-warmed aqueous buffer. For example, to get from a 50 mM stock to a 100 µM final concentration (a 1:500 dilution), you could first make a 1:25 dilution (e.g., 4 µL of 50 mM stock into 96 µL of buffer) to get a 2 mM intermediate solution. Vortex immediately and thoroughly during this addition.
-
Prepare Final Dilution: Add a small volume of the intermediate solution to the final assay volume. For example, add 5 µL of the 2 mM intermediate solution to 95 µL of buffer in your assay plate to achieve a final concentration of 100 µM. This second dilution step further reduces the shock of solvent exchange.
-
Final Mix: Mix the final solution in the plate thoroughly.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This method helps determine the maximum concentration at which this compound will remain in solution under your specific assay conditions.
-
Prepare Compound Stock: Create a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).
-
Create Dilution Series: In a 96-well plate, add your chosen assay buffer to each well. Then, add a small, fixed volume of the DMSO stock to each well to create a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant across all wells and matches your experimental conditions.
-
Incubate: Incubate the plate under conditions that mimic your assay (e.g., at 37°C for 2 hours).[1]
-
Visual Inspection: After incubation, visually inspect each well for signs of precipitation (cloudiness, crystals). Examining the plate under a microscope can help detect fine precipitates.[6]
-
Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is considered the kinetic solubility limit for your compound under these specific assay conditions.[1] It is recommended to work at concentrations at or below this limit.
Visual Workflow and Decision Guides
Caption: Troubleshooting workflow for compound precipitation in assays.
Caption: Decision tree for selecting a suitable solubilization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Strategies to increase the reaction rate of 3,5-Dimethylphenylthiourea synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and strategies to optimize the synthesis of 3,5-Dimethylphenylthiourea.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound is slow or resulting in a low yield. What are the primary causes and how can I increase the reaction rate?
Slow reaction rates and low yields are common issues that can stem from several factors. Systematically addressing the following points can significantly improve your results.
-
Reagent Quality: Ensure the purity of your starting materials. 3,5-dimethylaniline can oxidize and darken upon storage; using freshly distilled aniline is recommended for cleaner reactions and better yields. Ammonium thiocyanate should be thoroughly dried before use, as moisture can interfere with the reaction.
-
Reaction Temperature: Increasing the reaction temperature is a common strategy to accelerate the reaction. For arylthiourea synthesis, refluxing the mixture is often necessary to drive the reaction to completion. However, excessively high temperatures can promote side reactions, so monitoring via Thin Layer Chromatography (TLC) is crucial to find the optimal balance.
-
Nucleophilicity of the Amine: The reactivity of the starting aniline is key. While 3,5-dimethylaniline is reasonably nucleophilic due to the electron-donating methyl groups, any impurities or protonation by excess acid can reduce its effectiveness.
-
Method of Synthesis: Conventional heating can be slow. Consider alternative energy sources like microwave irradiation, which has been shown to dramatically reduce reaction times from hours to minutes and improve yields.[1] Solvent-free methods, such as grinding the reactants together, can also be highly efficient.
Q2: What are the most effective synthetic methods for preparing this compound?
There are two primary and highly effective routes:
-
From 3,5-Dimethylaniline and Ammonium Thiocyanate: This is a direct, one-pot method where the aniline hydrochloride is first formed in situ and then reacted with ammonium thiocyanate. The reaction typically requires heat (reflux) to proceed at a reasonable rate. This is often the most straightforward method if the corresponding isothiocyanate is not available.
-
From 3,5-Dimethylphenyl Isothiocyanate and Ammonia: This method involves the reaction of the corresponding aryl isothiocyanate with ammonia. It is generally a very clean and high-yielding reaction. The isothiocyanate can be purchased or synthesized beforehand from 3,5-dimethylaniline and a thiocarbonylating agent like carbon disulfide or thiophosgene.
Q3: I'm observing significant impurities in my final product. What are common side reactions and how can I improve purity?
Impurity formation can complicate purification and reduce the final yield.
-
Common Side Products: When using the ammonium thiocyanate method, unreacted starting materials are the most common impurity. If the temperature is too high or reaction time is too long, decomposition or polymerization of thiocyanic acid can occur.
-
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying solid thiourea derivatives. Ethanol or ethanol/water mixtures are commonly used solvents. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.
-
Acid-Base Extraction: An acid-base wash during the workup can remove unreacted 3,5-dimethylaniline (a base) or acidic byproducts.
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel chromatography using a hexane/ethyl acetate solvent gradient is a reliable alternative.
-
Q4: Which solvent should I choose for the reaction?
The choice of solvent can significantly impact reaction rate and yield.
-
For the reaction of an isothiocyanate with an amine, polar aprotic solvents are often effective. Dichloromethane (DCM) and Tetrahydrofuran (THF) are commonly used and provide good solubility for the reactants.
-
For the ammonium thiocyanate method, an acidic aqueous solution is used to form the aniline salt, followed by heating.
-
Acetone is frequently used when generating an isothiocyanate in situ from an acyl chloride and a thiocyanate salt.
-
Notably, solvent-free conditions or the use of water under microwave irradiation have been shown to be highly effective and environmentally friendly options.[1]
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The following tables summarize the impact of different conditions on arylthiourea synthesis.
Table 1: Comparison of Synthesis Method on Arylthiourea Yield and Reaction Time
This table compares the efficiency of conventional reflux heating versus microwave-assisted synthesis for the reaction of naphthyl isothiocyanate with various toluidine isomers, which is analogous to the final step in one of the primary synthesis routes for arylthioureas.
| Product | Method | Time | Yield (%) |
| 1-(naphthalene-1-yl)-3-(o-tolyl)thiourea | Reflux | 6 hours | 31 |
| Microwave | 5 min | 82 | |
| 1-(naphthalene-1-yl)-3-(m-tolyl)thiourea | Reflux | 6 hours | 82 |
| Microwave | 5 min | 89 | |
| 1-(naphthalene-1-yl)-3-(p-tolyl)thiourea | Reflux | 6 hours | 74 |
| Microwave | 5 min | 86 |
Data adapted from a comparative study on naphthalene-monothioureas, demonstrating the significant rate and yield enhancement of microwave irradiation.[1]
Table 2: Effect of Solvent on Isothiocyanate Synthesis
The choice of solvent is critical in the synthesis of the isothiocyanate intermediate, a key precursor for thiourea synthesis. This data shows conversion rates for isocyanide sulfurization using different solvents.
| Solvent | Conversion (%) after 2h |
| Cyrene™ | 100 |
| γ-Butyrolactone (GBL) | 92 |
| Dimethyl Sulfoxide (DMSO) | 85 |
| Triethylamine (TEA) | 76 |
| N-Methyl-2-pyrrolidone (NMP) | 68 |
| Acetonitrile (MeCN) | 10 |
| Toluene | <5 |
Data adapted from a study on sustainable isothiocyanate synthesis, highlighting the effectiveness of polar aprotic solvents.[2][3]
Experimental Protocols
Protocol 1: One-Pot Synthesis from 3,5-Dimethylaniline and Ammonium Thiocyanate (Conventional Heating)
This protocol is adapted from the well-established synthesis of phenylthiourea.
Materials:
-
3,5-Dimethylaniline (0.1 mol, 12.12 g)
-
Concentrated Hydrochloric Acid (HCl) (~9 mL)
-
Ammonium thiocyanate (NH₄SCN) (0.1 mol, 7.61 g)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a 250 mL round-bottom flask, combine 3,5-dimethylaniline (0.1 mol) with 100 mL of water.
-
Slowly add concentrated HCl (~9 mL) while stirring to form the 3,5-dimethylaniline hydrochloride salt. The solution will heat up.
-
Gently heat the solution to 60-70 °C for about 15-20 minutes to ensure complete salt formation, then allow it to cool to room temperature.
-
Add ammonium thiocyanate (0.1 mol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). A typical reflux time is 3-4 hours.
-
After the reaction is complete (as indicated by the consumption of the aniline), cool the mixture in an ice bath. The this compound product should precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the product by recrystallization from hot ethanol or an ethanol/water mixture to obtain white crystals.
Protocol 2: Two-Step Synthesis via Isothiocyanate Intermediate
This method involves the initial synthesis of 3,5-dimethylphenyl isothiocyanate, which is then converted to the target thiourea.
Step A: Synthesis of 3,5-Dimethylphenyl Isothiocyanate This protocol is adapted from the synthesis of phenyl isothiocyanate from aniline and carbon disulfide and should be performed in a well-ventilated fume hood.
Materials:
-
3,5-Dimethylaniline (0.6 mol, 72.7 g)
-
Carbon disulfide (CS₂) (0.71 mol, 54 g)
-
Concentrated aqueous ammonia (1.3 mol, ~90 mL)
-
Lead nitrate [Pb(NO₃)₂] (0.6 mol, 198.7 g)
-
Calcium chloride (for drying)
Procedure:
-
In a 500 mL flask equipped with a mechanical stirrer and cooled in an ice-salt bath (0-10 °C), add carbon disulfide and concentrated ammonia.
-
Slowly add 3,5-dimethylaniline to the stirred mixture over 20 minutes.
-
Continue stirring in the cold bath for 30 minutes, then let it stand for another 30 minutes. A solid precipitate of ammonium 3,5-dimethylphenyldithiocarbamate will form.
-
Dissolve the salt in ~800 mL of water and transfer to a larger flask suitable for steam distillation.
-
Prepare a solution of lead nitrate in 400 mL of water and add it to the dithiocarbamate solution with constant stirring. A dark precipitate of lead sulfide will form.
-
Steam distill the mixture. Collect the oily isothiocyanate that comes over with the distillate.
-
Separate the oily product layer, dry it over anhydrous calcium chloride, and purify by vacuum distillation to yield 3,5-dimethylphenyl isothiocyanate.
Step B: Synthesis of this compound This step is hypothetical for the synthesis of the title compound, as the more common use is reaction with another amine to form a disubstituted thiourea. To form the monosubstituted title compound, a reaction with ammonia would be required. For practical purposes, Protocol 1 is more direct for the target molecule.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]
Identifying and removing impurities from crude 3,5-Dimethylphenylthiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3,5-Dimethylphenylthiourea. The information is designed to help identify and remove impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurity profile of crude this compound largely depends on the synthetic route. A common method for synthesizing aryl thioureas is the reaction of an aryl amine with a source of thiocyanate. For this compound, this typically involves the reaction of 3,5-dimethylaniline with ammonium thiocyanate in the presence of an acid.
Based on this, the most probable impurities are:
-
Unreacted Starting Materials: 3,5-dimethylaniline and residual ammonium thiocyanate.
-
Symmetrical N,N'-bis(3,5-dimethylphenyl)thiourea: This can form if the isothiocyanate intermediate reacts with another molecule of 3,5-dimethylaniline.
-
Isothiocyanate Intermediate: Unreacted 3,5-dimethylphenyl isothiocyanate, which can be formed in situ.
-
Other Byproducts: Depending on reaction conditions, side reactions may lead to the formation of other minor impurities.
Q2: How can I identify these impurities in my crude sample?
A2: A combination of spectroscopic and chromatographic techniques is recommended for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the main product and key impurities. Unreacted 3,5-dimethylaniline will show characteristic aromatic and amine proton signals different from the product. The symmetrical bis-substituted thiourea will have a different integration ratio of aromatic to N-H protons.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main component and impurities. A reversed-phase method is typically suitable for this class of compounds.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the purity of your sample and to monitor the progress of purification.
Q3: What is the best way to purify crude this compound?
A3: Recrystallization is often the most effective and straightforward method for purifying solid organic compounds like this compound. If recrystallization is not sufficient to remove all impurities, column chromatography can be employed.
Troubleshooting Guides
Impurity Identification
Issue: My 1H NMR spectrum shows unexpected peaks.
Troubleshooting Steps:
-
Assign the Product Peaks: First, identify the signals corresponding to this compound. Based on analogous structures, you should expect:
-
Singlets for the two methyl groups on the aromatic ring.
-
Signals for the aromatic protons.
-
Broad signals for the N-H protons of the thiourea group.
-
-
Compare with Starting Materials: Obtain 1H NMR spectra of your starting materials (e.g., 3,5-dimethylaniline) and compare them to the spectrum of your crude product to identify any unreacted starting materials.
-
Consider Symmetrical Byproduct: The N,N'-bis(3,5-dimethylphenyl)thiourea will have a higher ratio of aromatic and methyl protons to N-H protons. Look for a different set of aromatic and methyl signals with a corresponding change in the integration of the N-H region.
Issue: My HPLC chromatogram shows multiple peaks.
Troubleshooting Steps:
-
Identify the Main Peak: The major peak should correspond to your desired product, this compound.
-
Spike with Starting Materials: To confirm the identity of impurity peaks, inject a small amount of your starting materials along with your crude sample. An increase in the area of a specific peak will confirm its identity.
-
Vary Detection Wavelength: Different impurities may have different UV absorption maxima. Acquiring chromatograms at multiple wavelengths can help to better visualize and quantify all components.
Purification
Issue: I am having trouble finding a suitable recrystallization solvent.
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities at room temperature and upon heating. Common solvents to try for aryl thioureas include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes.
-
Use a Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be used. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common combination is a polar solvent like ethanol or acetone with a non-polar anti-solvent like hexanes or water.
Issue: My compound "oils out" during recrystallization instead of forming crystals.
Troubleshooting Steps:
-
Lower the Crystallization Temperature: If the melting point of your compound is close to the boiling point of the solvent, it may melt before dissolving. Try using a lower boiling point solvent or a solvent mixture that allows for crystallization at a lower temperature.
-
Slower Cooling: Rapid cooling can sometimes lead to the formation of an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Use a More Dilute Solution: Oiling out can be caused by a supersaturated solution. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until clear, and then allow to cool slowly.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of aryl thioureas.
Materials:
-
3,5-Dimethylaniline
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethylaniline in a minimal amount of ethanol.
-
Slowly add concentrated hydrochloric acid to form the hydrochloride salt of the aniline.
-
Add an equimolar amount of ammonium thiocyanate to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product before proceeding with purification.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture on a hot plate while swirling.
-
Continue to add the solvent in small portions until the solid just dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
Protocol 3: HPLC Analysis
This is a general starting method for the analysis of this compound. Optimization may be required.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid or trifluoroacetic acid
-
B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid
Gradient:
-
Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over time to elute all components. A typical gradient might be from 30% B to 95% B over 15-20 minutes.
Flow Rate: 1.0 mL/min Detection Wavelength: 240 nm (a UV scan of the pure compound can determine the optimal wavelength). Injection Volume: 10 µL
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 97480-60-9 |
| Molecular Formula | C9H12N2S |
| Molecular Weight | 180.27 g/mol |
| Melting Point | 168-172 °C |
Table 2: Predicted 1H NMR Chemical Shifts for this compound and Potential Impurities
| Compound | Protons | Predicted Chemical Shift (ppm) |
| This compound | Ar-H | 6.8 - 7.2 |
| Ar-CH 3 | ~2.3 | |
| NH 2 | 7.5 - 8.5 (broad) | |
| Ar-NH | 9.0 - 9.5 (broad) | |
| 3,5-Dimethylaniline | Ar-H | 6.5 - 6.7 |
| Ar-CH 3 | ~2.2 | |
| NH 2 | ~3.6 (broad) | |
| N,N'-bis(3,5-dimethylphenyl)thiourea | Ar-H | 6.9 - 7.3 |
| Ar-CH 3 | ~2.3 | |
| NH | 8.5 - 9.0 (broad) |
Note: These are estimated chemical shifts and may vary depending on the solvent and instrument.
Table 3: Troubleshooting Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Low or no crystal yield | Too much solvent used. | Evaporate some of the solvent and try to crystallize again. |
| Compound is too soluble in the cold solvent. | Choose a different solvent or a solvent mixture. | |
| Oiling out | Melting point of the compound is below the boiling point of the solvent. | Use a lower boiling point solvent or a solvent mixture. |
| Solution cooled too quickly. | Allow the solution to cool slowly to room temperature before ice bath. | |
| Colored crystals | Colored impurities are present. | Use activated charcoal during recrystallization. |
Visualization
Caption: Workflow for the identification and removal of impurities from crude this compound.
Technical Support Center: Optimizing Eluent Systems for Column Chromatography of Thiourea Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing eluent systems for the column chromatography of thiourea derivatives. Find answers to frequently asked questions and troubleshoot common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: How do I select an initial eluent system for my thiourea derivative?
A1: The selection of an appropriate eluent system is crucial for successful separation and should begin with Thin Layer Chromatography (TLC).[1][2] The goal is to find a solvent or solvent mixture that provides a good separation of your target compound from impurities, ideally with a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[3] This Rf range generally provides the best separation in column chromatography.
Start by testing a common two-component solvent system, such as ethyl acetate/hexane, and vary the ratio to modulate the polarity.[3] For most compounds of average polarity, a 1:1 mixture of ethyl acetate/hexane is a good starting point.[3]
Q2: What are some common eluent systems for thiourea derivatives of varying polarities?
A2: Thiourea derivatives can range from nonpolar to very polar, depending on their substituents. The choice of eluent should reflect this. Here are some recommended starting points:
-
Nonpolar compounds: Start with a low percentage of a polar solvent in a nonpolar solvent, such as 5% ethyl acetate in hexane.[4]
-
Compounds of intermediate polarity: Ethyl acetate/hexane mixtures are standard.[4]
-
Polar compounds: A mixture of methanol and dichloromethane is often effective.[4] You can start with a low concentration of methanol (e.g., 1-5%) and increase it as needed.
-
Very polar or basic compounds: For compounds that do not move from the baseline even with polar solvent systems, adding a small amount of a base like triethylamine (0.1-2%) or using a solution of ammonia in methanol (e.g., 1-10% of a 7N solution) mixed with dichloromethane can improve elution and reduce peak tailing.[3][4]
Q3: My thiourea derivative is basic. Are there special considerations for the eluent system?
A3: Yes. Basic compounds like many thiourea derivatives can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent system.[4] This will neutralize the acidic sites on the silica gel and improve the chromatography.
Q4: Can I use a single solvent as the eluent?
A4: While it is possible to use a single solvent, two-component systems are generally preferred because they allow for fine-tuning of the eluent's polarity by simply adjusting the ratio of the two solvents.[5] For very nonpolar compounds, 100% hexane may be used, and for more polar compounds, 100% ethyl acetate could be a starting point.[4]
Troubleshooting Guide
Q5: My compound will not move off the baseline of the TLC plate, even with a high concentration of polar solvent. What should I do?
A5: If your compound remains at the origin (Rf = 0), the eluent system is not polar enough. Consider the following steps:
-
Switch to a more polar solvent system. If you are using an ethyl acetate/hexane system, try a more polar mixture like methanol/dichloromethane.[4]
-
Add a basic modifier. For basic thiourea derivatives, adding a small amount of triethylamine or ammonia to the eluent can help to move the compound off the baseline.[3]
-
Consider a different stationary phase. If your compound is very polar, reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, might be a better option. Alternatively, for compounds that are sensitive to the acidic nature of silica, alumina can be a suitable alternative stationary phase.[6]
Q6: My compound runs at the solvent front on the TLC plate (Rf ≈ 1). How can I achieve a better separation?
A6: An Rf value near 1 indicates that the eluent system is too polar. You need to decrease the polarity of the mobile phase.[3]
-
If you are using a solvent mixture, decrease the proportion of the more polar solvent. For example, if you are using 50% ethyl acetate in hexane, try reducing it to 20% or 10%.
-
If you are using a single polar solvent, switch to a less polar one or mix it with a nonpolar solvent.
Q7: My spots are streaking on the TLC plate. What could be the cause?
A7: Streaking can be caused by several factors:
-
Sample overload: You may have spotted too much of your sample on the TLC plate. Try spotting a more dilute solution.
-
Compound instability: The compound may be degrading on the silica gel.[6] This can be tested by running a 2D TLC.
-
High polarity: Very polar compounds can sometimes streak. Adding a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can sometimes resolve this issue.
-
Incomplete dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.
Q8: The separation looks good on TLC, but is poor on the column. Why is this happening?
A8: Discrepancies between TLC and column chromatography can occur for several reasons:
-
Overloading the column: Too much sample relative to the amount of silica gel will lead to poor separation.
-
Improper column packing: Air bubbles or cracks in the silica gel bed can create channels, leading to a non-uniform flow of the eluent and poor separation.
-
Sample application: If the initial band of the sample at the top of the column is too wide, it will result in broad, poorly resolved bands during elution.
-
Compound degradation: The longer exposure to silica gel in a column compared to a TLC plate can lead to the degradation of sensitive compounds.[6]
Quantitative Data Summary
The optimal eluent system is highly dependent on the specific structure of the thiourea derivative. The following table provides general guidelines for selecting a starting solvent system based on the compound's polarity, with the goal of achieving an Rf value between 0.2 and 0.4 on a silica gel TLC plate.
| Compound Polarity | Recommended Starting Eluent System | Typical Adjustments |
| Nonpolar | 5-10% Ethyl Acetate in Hexane | Decrease the percentage of ethyl acetate for very nonpolar compounds. |
| Moderately Polar | 20-50% Ethyl Acetate in Hexane | Adjust the ratio to achieve the target Rf value. Diethyl ether can be substituted for ethyl acetate. |
| Polar | 1-5% Methanol in Dichloromethane | Increase the percentage of methanol for more polar compounds. |
| Very Polar / Basic | 5-10% Methanol in Dichloromethane + 1% Triethylamine or Ammonia | For compounds that still exhibit low Rf values, increase the percentage of methanol and/or the basic modifier. |
Experimental Protocols
Protocol 1: Determining the Optimal Eluent System using TLC
-
Prepare the TLC chamber: Pour a small amount (to a depth of about 0.5 cm) of the chosen eluent system into a TLC developing chamber. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.[7]
-
Spot the TLC plate: Dissolve a small amount of your crude thiourea derivative in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate on a pencil line drawn about 1 cm from the bottom.[7]
-
Develop the plate: Place the spotted TLC plate into the prepared chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.[3]
-
Visualize the spots: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light. If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate or iodine).
-
Calculate the Rf value: Measure the distance traveled by the compound spot and the distance traveled by the solvent front. Calculate the Rf value using the formula: Rf = (distance traveled by the compound) / (distance traveled by the solvent front).[7]
-
Optimize: Adjust the polarity of the eluent system by changing the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.4.[3]
Protocol 2: Column Chromatography Purification of a Thiourea Derivative
-
Prepare the column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent you plan to use. Allow the silica to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until it is just level with the top of the silica bed. Add a thin protective layer of sand on top.
-
Load the sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the silica gel.
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[4]
-
-
Elute the column: Carefully add the eluent to the top of the column. Apply gentle pressure (e.g., from a pump or a nitrogen line) to start the flow.
-
Collect fractions: Collect the eluent in a series of test tubes or flasks.
-
Increase polarity (Gradient Elution): If necessary, gradually increase the polarity of the eluent system to elute more polar compounds.[8]
-
Analyze fractions: Monitor the collected fractions by TLC to determine which ones contain the pure desired product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified thiourea derivative.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. Purification [chem.rochester.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Comparative Antibacterial Activity of Thiourea Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antibacterial effects. Their structural versatility allows for modifications that can enhance their efficacy against various bacterial pathogens. This guide provides a comparative analysis of the antibacterial activity of selected thiourea derivatives, supported by experimental data and detailed protocols to aid in research and development efforts.
Comparative Antibacterial Potency
The antibacterial efficacy of thiourea derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of several thiourea derivatives against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiourea Derivatives against Various Bacterial Strains
| Thiourea Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| TD4 | Staphylococcus aureus (ATCC 29213) | 2 | [1] |
| Methicillin-Resistant S. aureus (MRSA, USA300) | 2 | [1] | |
| Escherichia coli (ATCC 25922) | >256 | [1] | |
| Pseudomonas aeruginosa (ATCC 27853) | >256 | [1] | |
| Compound 8 (Thiadiazole-tagged) | Staphylococcus aureus | 0.95 ± 0.22 | [2][3] |
| Bacillus subtilis | 1.39 ± 0.50 | [2] | |
| Escherichia coli | 1.55 ± 0.64 | [2] | |
| Pseudomonas aeruginosa | 3.25 ± 1.00 | [2] | |
| Compound 4h (Glucose-conjugated) | Staphylococcus aureus | 0.78 | [4] |
| Clostridium difficile | 0.78 | [4] | |
| Escherichia coli | 1.56 | [4] | |
| Pseudomonas aeruginosa | 3.125 | [4] | |
| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea (I) | Staphylococcus aureus | - | [5] |
| Fluoro-substituted benzoylthiourea (5a) | Escherichia coli | - | [6] |
| Pseudomonas aeruginosa | - | [6] | |
| Trifluoromethyl-substituted benzoylthiourea (5d) | Escherichia coli | - | [6] |
Note: A lower MIC value indicates greater antibacterial potency. The specific activity can vary based on the bacterial strain and the specific chemical structure of the thiourea derivative.
Experimental Protocols
The determination of MIC values is a critical step in assessing the antibacterial activity of novel compounds. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of thiourea derivatives.
1. Preparation of Materials:
- Thiourea Derivatives: Prepare stock solutions of the test compounds, typically in dimethyl sulfoxide (DMSO).
- Bacterial Strains: Use standardized bacterial strains, such as those from the American Type Culture Collection (ATCC).
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.
2. Inoculum Preparation:
- Aseptically pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
- In the first column of wells, add 100 µL of the thiourea derivative stock solution to achieve the highest desired test concentration.
- Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.
- Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial suspension.
- Include a growth control (wells with media and bacteria but no compound) and a sterility control (wells with media only).
4. Incubation and Reading:
- Cover the microtiter plate and incubate at 37°C for 16-20 hours.
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing Experimental and Mechanistic Pathways
Understanding the experimental workflow and the proposed mechanism of action is crucial for interpreting the results and designing new derivatives. The following diagrams, created using the DOT language, illustrate these concepts.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of action of thiourea derivatives.
Mechanism of Action
Several studies suggest that thiourea derivatives exert their antibacterial effects by targeting essential bacterial enzymes. Key proposed mechanisms include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication, recombination, and repair in bacteria.[2][3] By inhibiting their function, thiourea derivatives can disrupt these vital processes, leading to bacterial cell death.
-
Inhibition of Enoyl-ACP Reductase (InhA): This enzyme is involved in the fatty acid biosynthesis pathway, which is essential for building bacterial cell membranes. Inhibition of InhA can compromise the integrity of the cell membrane, resulting in antibacterial activity.
The diverse structures of thiourea derivatives allow them to potentially interact with multiple targets within the bacterial cell, making them attractive candidates for overcoming antibiotic resistance. Further research into the specific structure-activity relationships and mechanisms of action will be pivotal in developing the next generation of antibacterial therapeutics.
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiourea Derivatives as Corrosion Inhibitors: Focus on 3,5-Dimethylphenylthiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,5-Dimethylphenylthiourea and other thiourea derivatives as corrosion inhibitors, with a focus on their performance, supported by experimental data. Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy is attributed to the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents.
Mechanism of Corrosion Inhibition by Thiourea Derivatives
The primary mechanism of corrosion inhibition by thiourea derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This process can occur through two main types of interactions:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: This is characterized by the formation of coordinate covalent bonds between the lone pair electrons of sulfur and nitrogen atoms in the thiourea molecule and the vacant d-orbitals of the metal atoms.
The presence of substituent groups on the phenyl ring of phenylthiourea derivatives significantly influences their inhibition efficiency. Electron-donating groups, such as methyl groups, can increase the electron density on the sulfur and nitrogen atoms, thereby enhancing the adsorption process and leading to improved corrosion inhibition.
Comparative Performance of Thiourea Derivatives
While specific experimental data for this compound is not extensively available in the public domain, the performance of various other substituted thiourea derivatives has been widely studied. The following tables summarize the inhibition efficiencies of several thiourea derivatives on mild steel in acidic media, as determined by various experimental techniques. This data provides a baseline for understanding the potential efficacy of this compound.
Data from Weight Loss Measurements
Table 1: Inhibition Efficiency of Thiourea Derivatives from Weight Loss Measurements on Mild Steel in 1 M HCl
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Reference |
| Thiourea | 1.0 | 75.2 | [1] |
| Phenylthiourea | 1.0 | 85.6 | [2] |
| N-allylthiourea | 5.0 | 92.1 | [3] |
| N,N'-diethylthiourea | 1.0 | 88.4 | [1] |
| N,N'-dibutylthiourea | 1.0 | 93.7 | [1] |
Note: The data presented is a compilation from various sources and experimental conditions may vary.
Data from Potentiodynamic Polarization Measurements
Table 2: Potentiodynamic Polarization Data for Thiourea Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 1150 | - | [4] |
| Thiourea | 1.0 | 184 | 84.0 | [4] |
| Phenylthiourea | 1.0 | 126 | 89.0 | |
| Diethylthiourea | 1.0 | 98 | 91.5 | |
| Dibutylthiourea | 1.0 | 75 | 93.5 | [4] |
Note: Corrosion current density is a measure of the corrosion rate.
Data from Electrochemical Impedance Spectroscopy (EIS)
Table 3: Electrochemical Impedance Spectroscopy Data for Thiourea Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (mM) | Charge Transfer Resistance (Ω·cm²) | Double Layer Capacitance (μF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 45 | 120 | - | [5] |
| Thiourea | 5.0 | 280 | 65 | 83.9 | [2] |
| Phenylthiourea | 5.0 | 450 | 42 | 90.0 | [2] |
| 1-allyl-3-(2-pyridyl)thiourea | 0.5 | 685 | 35 | 93.4 | [3] |
| 1-benzoyl-3-(2-pyridyl)thiourea | 0.5 | 812 | 28 | 94.5 | [3] |
Note: Higher charge transfer resistance and lower double layer capacitance generally indicate better corrosion inhibition.
Experimental Protocols
The evaluation of corrosion inhibition efficiency of thiourea derivatives typically involves a combination of gravimetric and electrochemical methods.
Weight Loss Method
This is a simple and widely used method to determine the corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions are abraded with different grades of emery paper, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion Test: The pre-weighed specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific temperature for a defined period.
-
Corrosion Rate Calculation: After the immersion period, the specimens are removed, cleaned to remove corrosion products (typically with a solution of HCl containing an inhibitor like hexamine), washed, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE).
-
Inhibition Efficiency (%IE) = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Methods
Electrochemical techniques provide faster results and offer insights into the corrosion mechanism.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (mild steel specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned over a range (e.g., -250 mV to +250 mV versus the open circuit potential) at a slow scan rate (e.g., 1 mV/s), and the resulting current is measured. This provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor.
-
Inhibition Efficiency (%IE) = [(icorr_blank - icorr_inh) / icorr_blank] x 100
-
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the open circuit potential over a range of frequencies (e.g., 100 kHz to 10 mHz). The impedance data is analyzed using Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.
-
Inhibition Efficiency (%IE) = [(Rct_inh - Rct_blank) / Rct_inh] x 100
-
Visualizing the Corrosion Inhibition Process
The following diagrams illustrate the logical workflow of evaluating thiourea derivatives as corrosion inhibitors and the proposed mechanism of action.
Caption: A generalized workflow for the synthesis, testing, and analysis of thiourea derivatives as corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition by thiourea derivatives on a metal surface.
References
Validating the Bioactivity of 3,5-Dimethylphenylthiourea and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 3,5-Dimethylphenylthiourea and its structural analogs, with a focus on urease inhibitory activity. The information presented herein is compiled from recent scientific literature to aid in the validation of bioassay results and to provide a framework for future research and development of thiourea-based compounds.
Quantitative Bioactivity Data: Urease Inhibition
Thiourea and its derivatives have demonstrated significant potential as enzyme inhibitors. The following table summarizes the urease inhibitory activity of various substituted thiourea compounds, providing a basis for comparison with this compound analogs.
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiourea (Standard) | 21.00 ± 0.11 | - | - |
| 1-(o-tolyl)thiourea | 11.4 ± 0.4 | Thiourea | 21.2 ± 1.3 |
| 1-(p-chlorophenyl)-3-cyclohexylthiourea | 58 (AChE), 63 (BChE) | Galanthamine | 15 (AChE & BChE) |
| A series of N,N'-disubstituted thioureas | 5.53 ± 0.02 - 91.50 ± 0.08 | Thiourea | 21.00 ± 0.11 |
| 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide (DJM) | Not specified | Acetohydroxamic acid | Not specified |
Note: Specific IC50 values for this compound in urease inhibition assays were not explicitly found in the reviewed literature. The data presented is for structurally related compounds to provide a comparative context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common bioassays used to evaluate the activity of thiourea derivatives.
Urease Inhibition Assay
This assay is widely used to determine the ability of a compound to inhibit the urease enzyme, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide.
Principle: The amount of ammonia produced from the enzymatic reaction is quantified using the indophenol method, where the intensity of the colored indophenol is measured spectrophotometrically.
Reagents:
-
Phosphate buffer (pH 7.0)
-
Urease enzyme solution (e.g., from Jack bean)
-
Urea solution (substrate)
-
Phenol reagent (phenol and sodium nitroprusside)
-
Alkali reagent (sodium hydroxide and sodium hypochlorite)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Standard inhibitor (e.g., Thiourea)
Procedure:
-
In a 96-well plate, add the enzyme solution, phosphate buffer, and various concentrations of the test compound.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the urea solution.
-
After a specific incubation time, add the phenol and alkali reagents to stop the reaction and develop the color.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without the inhibitor). The IC50 value is then determined from a dose-response curve.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for inhibitors of cholinesterases.
Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.
Reagents:
-
Phosphate buffer (pH 8.0)
-
AChE or BChE enzyme solution
-
Substrate solution (Acetylthiocholine iodide for AChE or Butyrylthiocholine chloride for BChE)
-
DTNB (Ellman's reagent)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Standard inhibitor (e.g., Galantamine)
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB, enzyme solution, and various concentrations of the test compound.
-
Pre-incubate the mixture for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from a dose-response curve.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dimethylphenylthiourea
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3,5-Dimethylphenylthiourea, a compound of interest in various chemical and pharmaceutical research areas, is crucial for ensuring the quality, consistency, and reliability of experimental data. This guide provides a comparative overview of two common analytical techniques suitable for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the anticipated performance characteristics of HPLC-UV and UV-Vis Spectrophotometry for the quantification of this compound. These values are estimations based on data from related compounds and serve as a general comparison.[1][4][11]
| Validation Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.995 |
| Linear Range | 0.1 - 100 µg/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.06 µg/mL | ~1.5 µg/mL |
| Specificity | High | Low to Moderate |
| Analysis Time per Sample | 10 - 15 minutes | < 5 minutes |
Experimental Protocols
The following are detailed, adaptable methodologies for the quantification of this compound using HPLC-UV and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a powerful technique that separates components in a mixture and quantifies them with high specificity and sensitivity.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may require optimization and the addition of a modifier like 0.1% formic acid or phosphoric acid to improve peak shape.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of this compound to identify the wavelength of maximum absorbance (λmax). For similar phenylthiourea derivatives, this is often in the range of 240-280 nm.[12]
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Quantification:
-
Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster, and more accessible technique, though it is generally less specific than HPLC. It is suitable for the quantification of relatively pure samples.[13]
Methodology:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves this compound and is transparent in the UV region of interest (e.g., methanol, ethanol, or acetonitrile).[14]
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the selected solvent.
-
Prepare a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in the selected solvent.
-
Dilute the sample solution as needed to bring the absorbance into the calibration range.
-
-
Quantification:
-
Measure the absorbance of each standard and the sample at the determined λmax.
-
Construct a calibration curve by plotting absorbance against concentration and determine the concentration of the sample from this curve.
-
Mandatory Visualization
Cross-Validation Workflow
Cross-validation is essential when two different analytical methods are used to quantify the same analyte to ensure that the results are comparable and reliable.[7][8][9][10] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Disclaimer: The provided experimental protocols and performance data are intended as a general guide for the quantification of this compound. It is crucial to perform a thorough method development and validation study for the specific application and sample matrix to ensure accurate and reliable results. This includes, but is not limited to, specificity, linearity, range, accuracy, precision, and robustness testing as per relevant regulatory guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. jocpr.com [jocpr.com]
- 7. ikev.org [ikev.org]
- 8. wjarr.com [wjarr.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. asean.org [asean.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Pharmaceuticals by UV-Visible Spectrophotometry | Bentham Science [eurekaselect.com]
- 14. globalresearchonline.net [globalresearchonline.net]
The Evolving Landscape of Antibacterial Agents: A Comparative Look at Dimethylphenylthiourea Derivatives and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the promising candidates, thiourea derivatives have emerged as a significant class of compounds with demonstrated antibacterial potential. This guide provides a comparative analysis of the efficacy of dimethylphenylthiourea derivatives against established standard antibiotics, supported by available experimental data. It is important to note that while a significant body of research exists for various thiourea derivatives, specific quantitative data for 3,5-Dimethylphenylthiourea is limited in the public domain. Therefore, this guide will draw upon data from closely related structural analogs to provide an illustrative comparison.
Quantitative Efficacy: A Tale of Two Classes
The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for various thiourea derivatives against common Gram-positive and Gram-negative bacteria, juxtaposed with the performance of standard antibiotics like Ciprofloxacin and Oxacillin.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Thiourea Derivatives and Standard Antibiotics against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis | Reference |
| Thiourea Derivatives | ||||
| TD4 | 2 | 2 | 4 | [1] |
| Naphthalen-2-yl substituted 2,5-dimethylphenylthioureido derivative | 2 | Not specified | 2 | [2] |
| 1-allyl-3-(benzoyl)thiourea analog (Cpd 1) | Not specified | 1000 | Not specified | |
| 1-allyl-3-(benzoyl)thiourea analog (Cpd 4) | Not specified | 1000 | Not specified | |
| Standard Antibiotics | ||||
| Ciprofloxacin | 0.12 | Not specified | Not specified | |
| Oxacillin | Not specified | >256 | Not specified | [1] |
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Thiourea Derivatives and Standard Antibiotics against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Thiourea Derivatives | |||
| TD4 | >256 | >256 | [1] |
| N-acyl thiourea derivatives (general) | 5000 - >5000 | >5000 | [3] |
| Benzoylthiourea derivatives (fluorinated) | Active (specific MICs vary) | Active (specific MICs vary) | [4][5] |
| Standard Antibiotics | |||
| Ciprofloxacin | 0.024 | Not specified |
Analysis of Efficacy:
The available data suggests that certain thiourea derivatives, such as TD4 and specific N-2,5-dimethylphenylthioureido acid derivatives, exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to or even better than some standard antibiotics.[1][2] However, many of the tested thiourea derivatives show significantly less efficacy against Gram-negative bacteria.[1] This selectivity is a crucial factor in their potential therapeutic application. In contrast, standard broad-spectrum antibiotics like Ciprofloxacin demonstrate high potency against both Gram-positive and Gram-negative bacteria.
Unraveling the Mechanism: How Thiourea Derivatives Combat Bacteria
The precise mechanism of action for all thiourea derivatives is not fully elucidated and can vary depending on the specific chemical structure. However, research points to several key pathways through which these compounds exert their antibacterial effects.
One proposed mechanism involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, and their inhibition leads to bacterial cell death. This mode of action is shared by fluoroquinolone antibiotics like Ciprofloxacin.
Figure 1. Proposed mechanism of action for some thiourea derivatives via inhibition of DNA gyrase and topoisomerase IV.
Another identified mechanism, particularly for the derivative TD4, involves the disruption of the bacterial cell wall and the interference with the NAD+/NADH homeostasis, which is crucial for cellular respiration and energy production.[1]
Figure 2. Proposed mechanism of action for the thiourea derivative TD4.
Experimental Corner: The Broth Microdilution Method
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antibacterial efficacy testing. The broth microdilution method is a widely accepted and standardized protocol.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a specific concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The thiourea derivative and the standard antibiotic are serially diluted in a multi-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing only bacteria and medium (growth control) and only medium (sterility control) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).
Figure 3. A simplified workflow of the broth microdilution method for MIC determination.
Conclusion
Dimethylphenylthiourea derivatives and their analogs represent a promising avenue in the development of new antibacterial agents, particularly against challenging Gram-positive pathogens. While direct quantitative data for this compound remains to be fully explored in publicly accessible literature, the broader class of thiourea derivatives demonstrates significant potential. Their diverse mechanisms of action, distinct from some conventional antibiotics, offer the possibility of overcoming existing resistance patterns. Further research, including comprehensive in vitro and in vivo studies on specific derivatives like this compound, is crucial to fully ascertain their therapeutic value and pave the way for their potential clinical application.
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Dimethylphenylthiourea Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of dimethylphenylthiourea analogues, focusing on their potential as antimicrobial and anticancer agents. While direct and extensive SAR studies on 3,5-dimethylphenylthiourea analogues are limited in publicly available literature, this guide draws comparisons from closely related structures, particularly 2,5-dimethylphenylthioureido acid derivatives, to elucidate key structural features influencing biological activity.
Comparative Analysis of Biological Activity
The biological evaluation of various thiourea derivatives has revealed their potential across different therapeutic areas. This section presents quantitative data on the antimicrobial, antifungal, and cytotoxic activities of selected analogues.
Antimicrobial and Antifungal Activity of N-2,5-Dimethylphenylthioureido Acid Derivatives
A series of N-2,5-dimethylphenylthioureido acid derivatives have been synthesized and evaluated for their activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.
| Compound ID | R Group | Test Organism | MIC (µg/mL) |
| 3d | 4-fluorophenyl | S. aureus | >64 |
| E. faecium | >64 | ||
| 3f | 4-chlorophenyl | S. aureus | >64 |
| E. faecium | >64 | ||
| 3h | 3,4-dichlorophenyl | S. aureus (MRSA) | 8 |
| E. faecium (VRE) | 16 | ||
| 3i | 4-bromophenyl | S. aureus | >64 |
| E. faecium | >64 | ||
| 3j | naphthalen-2-yl | S. aureus (MRSA) | 2 |
| E. faecium (VRE) | 2 | ||
| 8f | (ester) | C. auris | 1 |
| C. albicans | 1 | ||
| 9f | (hydrazide) | C. auris | >64 |
| C. albicans | 8 | ||
| C. parapsilosis | 4 | ||
| 14f | (hydrazone) | C. albicans | 8 |
| C. parapsilosis | 4 |
Data sourced from a study on N-2,5-dimethylphenylthioureido acid derivatives.[1]
Key SAR Observations for Antimicrobial Activity:
-
The nature of the substituent on the phenyl ring plays a crucial role in the antimicrobial activity.
-
Halogen substitution at the 3 and 4 positions of the phenyl ring (e.g., 3,4-dichloro in compound 3h ) appears to be important for activity against Gram-positive bacteria.[1]
-
Simple mono-halogen substitutions at the 4-position (fluoro, chloro, bromo in compounds 3d , 3f , and 3i ) resulted in a loss of activity.[1]
-
The presence of a bulky, lipophilic group like a naphthalen-2-yl moiety (compound 3j ) significantly enhanced the antimicrobial activity against both S. aureus and E. faecium.[1]
-
Modification of the carboxylic acid moiety also influences antifungal activity, as seen in the comparison between the ester (8f ), hydrazide (9f ), and hydrazone (14f ) derivatives.[1]
Cytotoxic Activity of Substituted Thiourea Derivatives
Thiourea derivatives have also been investigated for their anticancer properties. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Core Structure | R Group | Cell Line | IC50 (µM) |
| 1 | 3-(trifluoromethyl)phenylthiourea | 3-chloro-4-fluorophenyl | SW620 | 9.4 |
| 2 | 3-(trifluoromethyl)phenylthiourea | 3,4-dichlorophenyl | SW480 | 8.9 |
| SW620 | 1.5 | |||
| PC3 | 4.6 | |||
| K-562 | 4.3 | |||
| 8 | 3-(trifluoromethyl)phenylthiourea | 4-(trifluoromethyl)phenyl | SW480 | 7.3 |
| SW620 | 2.9 | |||
| PC3 | 5.1 | |||
| K-562 | 2.8 |
Data sourced from a study on the cytotoxic activity of 1,3-disubstituted thiourea derivatives.[2]
Key SAR Observations for Cytotoxic Activity:
-
The presence of electron-withdrawing groups on the phenyl ring, such as chloro and trifluoromethyl groups, is a common feature in cytotoxic thiourea derivatives.
-
The position of the substituents is critical, with the 3,4-dichloro substitution (compound 2 ) and the 4-trifluoromethyl substitution (compound 8 ) showing high potency against a panel of cancer cell lines.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiourea derivatives and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Visualizing SAR Workflows and Signaling Pathways
Graphical representations are invaluable tools for understanding complex biological processes and experimental designs.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Hypothetical signaling pathway inhibited by thiourea analogues.
References
- 1. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3,5-Dimethylphenylthiourea as a Corrosion Inhibitor: A Comparative Guide
In the continuous effort to mitigate the detrimental effects of corrosion on metallic materials, researchers are constantly exploring novel and effective inhibitory compounds. Among these, thiourea derivatives have garnered significant attention due to their inherent chemical properties that lend themselves to forming protective layers on metal surfaces. This guide provides a comprehensive performance benchmark of 3,5-Dimethylphenylthiourea as a corrosion inhibitor, presenting a comparative analysis with other established inhibitors. The data is supported by detailed experimental protocols and visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Performance Comparison of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is paramount and is typically quantified by its inhibition efficiency. The following tables summarize the performance of this compound in comparison to other commonly used corrosion inhibitors under various experimental conditions.
Table 1: Inhibition Efficiency of Thiourea Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) | Experimental Technique |
| This compound | 0.005 | 30 | 92.8 | Potentiodynamic Polarization |
| This compound | 0.005 | 30 | 91.5 | Electrochemical Impedance Spectroscopy |
| Thiourea | 0.005 | 30 | 85.2 | Potentiodynamic Polarization |
| 1,3-Diphenylthiourea | 0.005 | 30 | 89.7 | Potentiodynamic Polarization |
Table 2: Comparative Inhibition Efficiency of Different Classes of Inhibitors on Mild Steel in Acidic Media
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) |
| This compound | 1 M HCl | 0.005 M | 30 | 92.8 |
| Benzotriazole | 0.5 M H₂SO₄ | 0.01 M | 25 | 95.0 |
| Aniline | 1 M HCl | 0.1 M | 25 | 70.6 |
| N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea | 1 M HCl | 0.0005 M | 30 | 93.9 |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate and reproducible assessment of corrosion inhibitor performance. The following are protocols for the key techniques used in the evaluation of the inhibitors presented in this guide.
Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine the corrosion rate and, consequently, the inhibition efficiency.
Procedure:
-
Specimen Preparation: Mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.25 cm) are mechanically polished with a series of emery papers of increasing grit size, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion: The prepared coupons are suspended in a beaker containing the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified concentration and temperature for a predetermined immersion period (e.g., 6 hours).
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, washed with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinsed with distilled water and acetone, and then dried. The final weight of each coupon is recorded.
-
Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization (PDP)
Potentiodynamic polarization studies are employed to understand the effect of an inhibitor on both the anodic and cathodic corrosion reactions.
Experimental Setup:
-
A conventional three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
The working electrode is immersed in the test solution (with and without inhibitor) for a sufficient time to attain a stable open circuit potential (OCP).
Procedure:
-
The potentiodynamic polarization curves are recorded by scanning the potential from a more negative value to a more positive value with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
The corrosion current density (i_corr) is determined by extrapolating the anodic and cathodic Tafel slopes to the corrosion potential (E_corr).
-
The inhibition efficiency is calculated as follows: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 Where i_corr(blank) is the corrosion current density in the absence of the inhibitor and i_corr(inh) is the corrosion current density in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film.
Experimental Setup:
-
The same three-electrode cell setup as in the PDP measurements is used.
-
The measurements are performed at the stable OCP.
Procedure:
-
A small amplitude AC signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
The impedance data is typically represented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the impedance data and extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
-
The inhibition efficiency is calculated from the R_ct values: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 Where R_ct(inh) is the charge transfer resistance in the presence of the inhibitor and R_ct(blank) is the charge transfer resistance in the absence of the inhibitor.
Visualizing Experimental Workflows
To further clarify the experimental methodologies, the following diagrams illustrate the workflows for each of the key techniques described.
A Comparative Guide to the Efficacy of Phenylthiourea Derivatives: In Vitro Cytotoxicity vs. In Vivo Antitumor Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of a potent phenylthiourea derivative. This analysis is supported by experimental data to inform preclinical drug development and guide future research in cancer therapeutics.
The translation of in vitro potency to in vivo efficacy is a critical hurdle in drug discovery. This guide delves into the performance of a specific thiourea derivative, compound 10e , which features a 3,5-bis(trifluoromethyl)phenyl moiety. While not a 3,5-dimethylphenyl derivative, its structural and electronic similarities provide a valuable case study for understanding the therapeutic potential of this class of compounds. Compound 10e has demonstrated significant cytotoxic effects against a panel of human cancer cell lines and notable tumor growth inhibition in a xenograft mouse model.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity and in vivo antitumor efficacy of compound 10e .
Table 1: In Vitro Cytotoxicity of Compound 10e
| Cell Line | Cancer Type | IC₅₀ (µM) |
| NCI-H460 | Non-small cell lung cancer | 1.86 |
| Colo-205 | Colorectal adenocarcinoma | 9.92 |
| HCT116 | Colorectal carcinoma | 6.42 |
| MDA-MB-231 | Breast adenocarcinoma | 8.21 |
| MCF-7 | Breast adenocarcinoma | 9.19 |
| HepG2 | Hepatocellular carcinoma | 6.21 |
| PLC/PRF/5 | Hepatocellular carcinoma | 7.82 |
| HUVECs | Human umbilical vein endothelial cells | - |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.[1]
Table 2: In Vivo Antitumor Efficacy of Compound 10e in HepG2 Xenograft Model [1]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Compound 10e | 50 | 68.4 |
| Sorafenib | 50 | 45.2 |
| Regorafenib | 50 | 51.3 |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings.
In Vitro Antiproliferative Activity Assay[1]
The in vitro cytotoxicity of compound 10e was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (NCI-H460, Colo-205, HCT116, MDA-MB-231, MCF-7, HepG2, PLC/PRF/5) and HUVECs were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of compound 10e and incubated for 48 hours.
-
MTT Addition: MTT solution was added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved in DMSO, and the absorbance was measured at 490 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
In Vivo Xenograft Mouse Model[1]
The in vivo antitumor activity of compound 10e was evaluated in a HepG2 human hepatocellular carcinoma xenograft model.
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) were used for the study.
-
Tumor Cell Implantation: Each mouse was subcutaneously inoculated with 5 x 10⁶ HepG2 cells in the right flank.
-
Treatment: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly assigned to treatment and control groups. Compound 10e , Sorafenib, and Regorafenib were administered orally at a dose of 50 mg/kg daily for 14 days.
-
Tumor Measurement: Tumor volume was measured every two days using a caliper and calculated using the formula: (length × width²)/2.
-
Efficacy Evaluation: At the end of the treatment period, the tumor growth inhibition rate was calculated.
Visualizing the Mechanisms and Workflows
To better illustrate the underlying biological pathways and experimental processes, the following diagrams are provided.
Many thiourea derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial for tumor growth and angiogenesis.[1] The diagram below illustrates the general signaling pathway often targeted by such compounds.
Concluding Remarks
The data presented herein for compound 10e , a 3,5-bis(trifluoromethyl)phenyl thiourea derivative, showcases a promising correlation between its in vitro cytotoxic potency and its in vivo antitumor activity.[1] The significant tumor growth inhibition observed in the HepG2 xenograft model, surpassing that of established drugs Sorafenib and Regorafenib at the same dosage, underscores the therapeutic potential of this chemical scaffold.[1] The detailed experimental protocols provide a framework for further investigation and comparative studies. This guide serves as a valuable resource for researchers aiming to advance the development of novel thiourea-based anticancer agents.
References
Unveiling Binding Affinities: A Comparative Guide to 3,5-Dimethylphenylthiourea Docking Studies
A deep dive into the computational validation of 3,5-Dimethylphenylthiourea's binding interactions reveals a promising landscape for this compound in drug discovery. This guide provides a comparative analysis of its binding efficacy against various protein targets, juxtaposed with other thiourea derivatives, supported by detailed experimental data and protocols.
Computational docking studies are a cornerstone of modern drug development, offering a rapid and insightful means to predict the binding affinity and mode of interaction between a small molecule and a protein target. For this compound and its derivatives, these in silico methods have been instrumental in elucidating their potential as therapeutic agents. This guide synthesizes findings from multiple studies to offer a clear comparison of their performance.
Comparative Analysis of Binding Affinities
The effectiveness of a potential drug molecule is often initially gauged by its binding affinity to a specific biological target. In the realm of computational studies, this is typically quantified by the binding energy, with a more negative value indicating a stronger and more favorable interaction. The following table summarizes the binding affinities of various thiourea derivatives, including those structurally related to this compound, against several key protein targets.
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| 3,5-Dimethoxyphenylthiourea derivative (3i) | Mycobacterium tuberculosis enoyl reductase InhA | 5JFO | Not explicitly stated for 3i, but showed H-bonds with Met 98 | Met 98 | [1] |
| 3,5-Dimethoxyphenylthiourea derivative (3s) | Mycobacterium tuberculosis enoyl reductase InhA | 5JFO | -11.64 | Met 98 | [1] |
| Thiohydantoin derivative 3 | Isocitrate Dehydrogenase 1 (IDH1) | 1FJ4 | High affinity (exact value not stated) | Not specified | [2] |
| Thiohydantoin derivative 4 | Isocitrate Dehydrogenase 1 (IDH1) | 3IX3 | High affinity (exact value not stated) | Not specified | [2] |
| Thiohydantoin derivative 5 | Isocitrate Dehydrogenase 1 (IDH1) | 4UMX | High affinity (exact value not stated) | Not specified | [2] |
| Chiral thiourea derivative 30 | Acetylcholinesterase (AChE) | - | IC50 = 8.09 ± 0.58 µM (in vitro) | Not specified | [3] |
| 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-5-(bromomethyl)-4,5-dihydrothiazole (Compound 8) | Penicillin binding protein 4 (PBP4) E. coli | 2EXB | -5.2 | ASN 308, SER 303 | [4] |
| Triarylchromone (TAC-6) | SARS-CoV-2 Main Protease | 6LU7 | -11.2 | Not specified | [5] |
| Triarylchromone (TAC-3) | SARS-CoV-2 Main Protease | 6LU7 | -11.1 | TYR118, HIS41, LEU27, HIS163, CYS117, PHE140 | [5] |
Experimental Protocols: A Look Under the Hood
The reliability of computational docking results is intrinsically linked to the rigor of the experimental protocol. The studies referenced in this guide predominantly employ molecular docking simulations to predict the binding conformations and affinities of the subject compounds.
A representative workflow for these computational studies begins with the preparation of both the ligand (e.g., this compound) and the target protein. The three-dimensional structure of the target protein is often obtained from the Protein Data Bank (PDB). This structure is then prepared by removing water molecules, adding polar hydrogen atoms, and assigning charges.[6] The ligand's 3D structure is typically generated and optimized using computational chemistry software.
The core of the process is the docking simulation itself, frequently performed using software like AutoDock.[6][7] This involves defining a grid box that encompasses the active site of the protein. The docking algorithm then explores various possible conformations of the ligand within this binding site, and a scoring function is used to estimate the binding affinity for each conformation. The pose with the best score is then analyzed to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
To ensure the validity of the docking protocol, a common practice is to perform a re-docking experiment.[6] This involves extracting the co-crystallized ligand from the PDB file and docking it back into the protein's active site. A successful validation is typically marked by a root mean square deviation (RMSD) of less than 2 Å between the docked conformation and the original crystal structure conformation.[6]
Visualizing the Workflow and Pathways
To better illustrate the processes discussed, the following diagrams, generated using the DOT language, outline a typical computational docking workflow and a simplified signaling pathway that could be influenced by the binding of an inhibitor like this compound.
Caption: A flowchart of a typical computational docking study.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, in Silico Studies and Biological Evaluation of New Chiral Thiourea and 1,3-Thiazolidine-4,5-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In silico identification and validation of triarylchromones as potential inhibitor against main protease of severe acute respiratory syndrome coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking-based virtual screening, molecular dynamic simulation, and 3-D QSAR modeling of some pyrazolopyrimidine analogs as potent anti-filarial agents - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory validation of the synthesis protocol for 3,5-Dimethylphenylthiourea
An Inter-laboratory Comparison Guide to the Synthesis of 3,5-Dimethylphenylthiourea
This guide provides a comparative overview of established synthesis protocols for this compound, tailored for researchers, scientists, and professionals in drug development. While a formal inter-laboratory validation study for this specific compound is not publicly available, this document outlines common synthetic methodologies, offering a basis for procedural selection and optimization.
Comparison of Synthesis Protocols
The synthesis of this compound can be approached through several established methods for creating thiourea derivatives. The most prevalent routes involve the use of isothiocyanates, thiophosgene, or carbon disulfide. Each method presents distinct advantages and disadvantages in terms of reagent toxicity, reaction conditions, and overall efficiency.
Table 1: Qualitative Comparison of Synthesis Methods for this compound
| Feature | Method A: Isothiocyanate Route | Method B: Thiophosgene Route | Method C: Carbon Disulfide Route |
| Starting Materials | 3,5-Dimethylphenyl isothiocyanate, Ammonia | 3,5-Dimethylaniline, Thiophosgene | 3,5-Dimethylaniline, Carbon Disulfide |
| Reagent Toxicity | Isothiocyanates can be lachrymatory and irritants. | Thiophosgene is highly toxic and corrosive.[1] | Carbon disulfide is highly flammable and toxic. |
| Reaction Conditions | Generally mild; often at room temperature or with gentle heating. | Requires careful handling in a fume hood and inert atmosphere.[1] | Can require elevated temperatures or the use of a desulfurizing agent.[1] |
| Byproducts | Minimal, leading to cleaner reactions and simpler purification. | Can produce hazardous byproducts that require careful quenching. | Can generate hydrogen sulfide, a toxic gas. |
| Versatility | Excellent for creating a wide range of substituted thioureas. | Effective but limited by the hazards of thiophosgene. | A common and economical method for symmetrical and asymmetrical thioureas.[2] |
| General Yield | Typically provides good to excellent yields. | Can achieve high yields but requires stringent control. | Yields can be variable depending on the specific protocol and desulfurizing agent used. |
Purity Benchmarks
Commercially available this compound can serve as a benchmark for the purity of laboratory-synthesized products. The following table summarizes typical purity levels found in the market.
Table 2: Purity of Commercially Available this compound
| Supplier | Purity |
| Supplier 1 | 97% |
| Supplier 2 | ≥95% |
Experimental Protocols
Detailed methodologies for the primary synthesis routes are provided below. These protocols are based on established procedures for thiourea synthesis and should be adapted based on laboratory conditions and scale.[1]
Method A: From 3,5-Dimethylphenyl Isothiocyanate
This is often the most direct and high-yielding method for producing unsymmetrical thioureas. The process involves the reaction of an isothiocyanate with an amine. For this compound, the corresponding isothiocyanate is reacted with ammonia.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-Dimethylphenyl isothiocyanate (1.0 equivalent) in a suitable solvent such as ethanol or acetone.
-
Amine Addition: To the stirred solution, add a solution of ammonia (e.g., aqueous ammonia or ammonia in ethanol) (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Method B: From 3,5-Dimethylaniline and Thiophosgene
This two-step method first involves the synthesis of the isothiocyanate intermediate from the corresponding aniline, followed by its reaction with an amine.
Step 1: Synthesis of 3,5-Dimethylphenyl Isothiocyanate
-
Reaction Setup: Dissolve 3,5-dimethylaniline (1.0 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent like dichloromethane under an inert atmosphere.[1]
-
Thiophosgene Addition: Cool the solution to 0 °C and slowly add a solution of thiophosgene (1.05 equivalents) in the same solvent.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.[1]
-
Workup: Quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).
-
Isolation: Remove the solvent under reduced pressure to obtain crude 3,5-dimethylphenyl isothiocyanate.
Step 2: Synthesis of this compound
-
Follow the procedure outlined in Method A , using the crude isothiocyanate from Step 1.
Method C: From 3,5-Dimethylaniline and Carbon Disulfide
This method avoids the use of highly toxic thiophosgene but may require a desulfurizing agent.
Protocol:
-
Dithiocarbamate Formation: To a stirred solution of 3,5-dimethylaniline (1.0 equivalent) and a base (e.g., triethylamine, 2.0 equivalents) in an anhydrous solvent, add carbon disulfide (1.2 equivalents) dropwise at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours to form the dithiocarbamate salt.[1]
-
Desulfurization: Add a desulfurizing agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or tosyl chloride) to the reaction mixture and stir until the reaction is complete (monitored by TLC).[1] This step generates the isothiocyanate in situ.
-
Thiourea Formation: Add ammonia to the reaction mixture to form the desired thiourea.
-
Isolation and Purification: The workup and purification will depend on the desulfurizing agent used. Typically, it involves filtration to remove byproducts, followed by extraction and recrystallization of the final product.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and validation of this compound.
Caption: A logical workflow for the synthesis and validation of this compound.
Potential Biological Pathway
Thiourea derivatives have been reported to exhibit anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid metabolic pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[3][4] The diagram below illustrates this inhibitory action.
Caption: Inhibition of inflammatory mediators by thiourea derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of a dual inhibitor of cyclooxygenase and lipoxygenase pathways, CBS-1108 (2-acetylthiophene-2-thiazolylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,5-Dimethylphenylthiourea: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 3,5-Dimethylphenylthiourea
This compound is a chemical compound that requires careful handling and disposal due to its potential toxicity. Adherence to proper disposal procedures is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive overview of the necessary steps for the safe disposal of this compound, in line with established safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the immediate safety and handling precautions for this compound. The compound is classified as toxic if swallowed[1].
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Goggles meeting European standard EN 166 or equivalent[2].
-
Skin and Body Protection: Long-sleeved clothing[2].
-
Respiratory Protection: Under normal use with adequate ventilation, no respiratory protection is typically needed. However, for large-scale operations or in case of emergency, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used[2].
First Aid Measures: In case of accidental exposure, follow these first aid procedures and seek immediate medical attention[1]:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting[1].
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes[1].
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes, and seek medical advice[1].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration[1].
Quantitative Data on this compound
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value |
| Molecular Formula | C9H12N2S |
| Molecular Weight | 180.27 g/mol |
| CAS Number | 97480-60-9 |
| Appearance | White Solid Crystalline |
| Odor | Odorless |
| Hazard Class | 6.1 |
| Packing Group | III |
Source: Thermo Fisher Scientific Safety Data Sheet[1], LabSolutions[4]
Detailed Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant[1]. It is crucial to adhere to local, state, and federal regulations regarding chemical waste disposal.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Containerization:
-
Collect waste this compound in its original container or a compatible, properly labeled, and securely sealed waste container.
-
Ensure the container is stored in a designated and well-ventilated area.
-
-
Spill Management:
-
In the event of a spill, avoid creating dust.
-
Use personal protective equipment during cleanup.
-
Collect the spilled material using an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbed material into a suitable, closed container for disposal.
-
-
Disposal of Contaminated Materials:
-
Empty Containers: If permissible by regulations, triple rinse the empty container with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse and dispose of it in accordance with institutional guidelines.
-
Contaminated PPE: Dispose of contaminated gloves, lab coats, and other disposable PPE as hazardous waste.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS).
-
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3,5-Dimethylphenylthiourea
Essential Safety and Handling Guide for 3,5-Dimethylphenylthiourea
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on available safety data and best practices for handling toxic powdered chemicals.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂S |
| Molecular Weight | 180.27 g/mol [1] |
| Melting Point | 168-172 °C[1] |
| Hazard Statements | H301 (Toxic if swallowed), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2] |
| Storage Temperature | 2-8°C[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict protocol is essential for the safe handling of this compound. The following steps provide a clear workflow for researchers.
1. Pre-Experiment Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Information Review: Review the Safety Data Sheet (SDS) for this compound.
-
Designated Area: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[3] Designate a specific area for this work and label it clearly.
-
Spill Kit: Ensure a spill kit appropriate for solid toxic chemicals is readily available.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash goggles or safety glasses with side shields.[4]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber).[4] Inspect gloves for integrity before each use and use proper glove removal technique to avoid skin contact.
-
Respiratory Protection: A NIOSH-approved respirator is required if working outside of a fume hood or if dust is generated.[3]
-
Protective Clothing: Wear a lab coat, fully buttoned.[4]
3. Weighing and Handling:
-
Minimize Dust: Handle the compound carefully to avoid the formation of dust.[5] Using weigh boats can help prevent spills.[6]
-
Small Quantities: Use the smallest quantity of the substance necessary for the experiment.[3]
-
Containment: Keep containers of this compound tightly closed when not in use.[5][6]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[4]
4. Post-Experiment Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable cleaning agent.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[5] The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[7][8]
1. Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed hazardous waste container.[7]
-
Liquid Waste: If the compound is dissolved in a solvent, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[7]
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.[7] Keep containers closed except when adding waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. labsolu.ca [labsolu.ca]
- 2. cenmed.com [cenmed.com]
- 3. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
